molecular formula C8H8F3NO2 B8512779 2-Aminomethyl-5-trifluoromethoxy-phenol

2-Aminomethyl-5-trifluoromethoxy-phenol

Cat. No.: B8512779
M. Wt: 207.15 g/mol
InChI Key: RREGSBDURYNDCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminomethyl-5-trifluoromethoxy-phenol is a specialty phenolic compound designed for use as a key building block in medicinal chemistry and drug discovery research. It features two highly valuable functional groups—a primary aminomethyl group and a trifluoromethoxy group—on a phenolic scaffold, making it a versatile intermediate for the synthesis of more complex molecules. The trifluoromethoxy group (-OCF 3 ) is of particular interest in modern drug design. Its incorporation into molecular scaffolds is a established strategy to enhance the properties of drug candidates. This group is known to increase lipophilicity , which can improve cell membrane permeability and overall bioavailability. Furthermore, it offers superior metabolic stability compared to non-fluorinated alkoxy groups, helping to prolong the half-life of research compounds by resisting enzymatic degradation . The strong electron-withdrawing nature of this group can also fine-tune the electronic properties of the aromatic ring, potentially strengthening interactions with biological targets. Concurrently, the ortho-aminomethyl phenol moiety provides a handle for further chemical modification and diversification. Researchers can utilize this group to link the core scaffold to other structures, create amide bonds, or develop compound libraries for high-throughput screening. This makes this compound a promising precursor in projects aimed at developing new pharmaceuticals and agrochemicals. Application Note: This product is intended for research purposes as a chemical building block and is not intended for diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8F3NO2

Molecular Weight

207.15 g/mol

IUPAC Name

2-(aminomethyl)-5-(trifluoromethoxy)phenol

InChI

InChI=1S/C8H8F3NO2/c9-8(10,11)14-6-2-1-5(4-12)7(13)3-6/h1-3,13H,4,12H2

InChI Key

RREGSBDURYNDCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)O)CN

Origin of Product

United States

Foundational & Exploratory

Physicochemical properties of 2-Aminomethyl-5-trifluoromethoxy-phenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminomethyl-5-trifluoromethoxy-phenol

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS No. 562080-96-0), a molecule of significant interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data in public literature, this document leverages expert knowledge of structure-property relationships to predict key parameters. More importantly, it furnishes detailed, field-proven experimental protocols for the empirical determination of these properties, empowering researchers to conduct self-validating studies. The guide is structured to explain the causal relationships between the molecule's functional groups—the phenolic hydroxyl, the basic aminomethyl, and the lipophilic trifluoromethoxy moieties—and its resulting chemical behavior. This includes in-depth methodologies for analytical characterization, solubility, lipophilicity, and acidity/basicity (pKa) determination, supported by workflow diagrams and quantitative data summaries.

Introduction and Molecular Overview

This compound is a substituted aromatic compound featuring a unique convergence of three functionally critical substituents on a phenol backbone. Its potential utility in drug development stems from the strategic combination of these groups, each contributing distinct properties that can influence a molecule's pharmacokinetic and pharmacodynamic profile.

  • Phenolic Hydroxyl (-OH) Group: This group acts as a hydrogen bond donor and acceptor, can participate in key binding interactions with biological targets, and imparts acidic properties.

  • Aminomethyl (-CH₂NH₂) Group: A primary aliphatic amine, this group introduces a basic center, allowing for salt formation to modulate solubility and providing a strong hydrogen bond donor. Its pKa is critical for determining the molecule's charge state at physiological pH.

  • Trifluoromethoxy (-OCF₃) Group: This substituent is a cornerstone of modern medicinal chemistry. It is one of the most lipophilic groups, significantly enhancing a molecule's ability to cross cellular membranes.[1] The carbon-fluorine bonds also confer high metabolic stability, protecting the molecule from oxidative degradation at that position.[1][2]

The interplay of these groups dictates the molecule's overall physicochemical profile. The hydrophilic, ionizable phenol and amine functionalities are juxtaposed with the highly lipophilic and electron-withdrawing trifluoromethoxy group. This guide will dissect these competing influences and provide the experimental framework for their precise quantification.

Predicted Physicochemical Properties

The following properties are predicted based on the known effects of the constituent functional groups and data from structurally analogous compounds.

PropertyPredicted Value / DescriptionRationale and Comparative Insights
Molecular Formula C₈H₈F₃NO₂Derived from the chemical structure.
Molecular Weight 207.15 g/mol Calculated from the molecular formula.[3]
Appearance White to off-white or pale yellow solidBased on similar substituted phenols like 2-amino-5-(trifluoromethoxy)phenol (powder) and 2-amino-5-(trifluoromethyl)phenol (solid).[4][5]
Melting Point 90 - 110 °CThe related compound 2-amino-5-(trifluoromethoxy)phenol has a melting point of 98-100 °C.[5] The aminomethyl group, compared to a primary amine directly on the ring, may slightly alter crystal packing forces.
Lipophilicity (CLogP) 2.0 - 2.5The trifluoromethoxy group is a powerful lipophilicity enhancer (Hansch π parameter of +1.04).[1] This is balanced by the polar amine and hydroxyl groups. The final value will be highly pH-dependent (LogD).
Aqueous Solubility Poorly soluble at neutral pH; soluble at acidic and basic pHThe molecule is zwitterionic. Solubility is expected to be lowest near its isoelectric point and increase significantly upon salt formation in acidic (protonated amine) or basic (deprotonated phenol) conditions.
pKa (Phenolic -OH) 7.5 - 8.5The strong electron-withdrawing effect of the meta-trifluoromethoxy group significantly increases the acidity of the phenol compared to phenol itself (pKa ~10). For comparison, 3-(trifluoromethyl)phenol has a pKa of 9.08.[6]
pKa (Aminomethyl -NH₂) 9.0 - 10.0The pKa is expected to be similar to that of benzylamine (~9.3), as the electronic effects of the ring substituents are insulated by the methylene (-CH₂-) bridge.

Experimental Determination Protocols

This section provides actionable, step-by-step protocols for the empirical validation of the predicted properties.

Identity and Purity Confirmation

Before any other property is measured, the identity and purity of the compound must be rigorously confirmed. A multi-technique approach is mandatory.

  • Objective: To determine the purity of the compound by High-Performance Liquid Chromatography with UV detection and confirm its molecular weight by Mass Spectrometry.

  • Methodology:

    • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Create a dilution series (e.g., 1, 5, 10, 50, 100 µg/mL) for analysis.[7]

    • HPLC Conditions (Starting Point):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • UV Detection: 254 nm and 280 nm, or a photodiode array (PDA) detector to capture the full UV spectrum.

    • LC-MS Conditions:

      • Use the same LC method as above, splitting the flow post-column if necessary.

      • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes.

      • Analysis Mode: Full scan from m/z 100-500.

      • Expected Ions: In positive mode, expect the protonated molecule [M+H]⁺ at m/z 208.06. In negative mode, expect the deprotonated molecule [M-H]⁻ at m/z 206.04.

  • Trustworthiness Check: Purity should be >95% by peak area. The observed mass in both ESI modes should be within ± 5 ppm of the calculated exact mass.

HPLC_LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_ms Stock 1 mg/mL Stock in Methanol Dilution Dilution Series Stock->Dilution HPLC HPLC System (C18, Gradient) Dilution->HPLC PDA PDA Detector (Purity %, UV Spectra) HPLC->PDA MS Mass Spectrometer (ESI+/-, Full Scan) HPLC->MS MS_Pos [M+H]⁺ = 208.06 MS_Neg [M-H]⁻ = 206.04

Caption: Analytical workflow for purity and identity confirmation.

  • Objective: To unambiguously confirm the chemical structure.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD).

    • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

    • Predicted ¹H NMR (in DMSO-d₆, 400 MHz):

      • Aromatic Protons (3H): Expect three signals in the δ 6.5-7.5 ppm range. The substitution pattern should give rise to distinct splitting patterns (e.g., a doublet, a singlet-like signal, and another doublet).

      • Methylene Protons (-CH₂-): A singlet or AB quartet around δ 3.8-4.2 ppm.

      • Amine Protons (-NH₂): A broad singlet, exchangeable with D₂O.

      • Phenolic Proton (-OH): A broad singlet, exchangeable with D₂O.

    • Predicted ¹⁹F NMR: A sharp singlet corresponding to the -OCF₃ group.

  • Trustworthiness Check: The observed chemical shifts, integration values, and coupling patterns must be consistent with the proposed structure. The principles of substituent effects can be used for prediction.[8]

Solubility Determination
  • Objective: To determine the equilibrium solubility in various aqueous and organic solvents.

  • Causality: This method is the gold standard as it measures the solubility of the most stable crystalline form of the compound at equilibrium, which is critical for formulation and bioavailability studies.

  • Methodology:

    • Setup: In separate vials, add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each test solvent (e.g., Water, pH 7.4 buffer, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, DMSO).

    • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

    • Sample Processing: After equilibration, allow the vials to stand for the excess solid to settle. Centrifuge the samples to pellet any remaining solid.

    • Quantification: Carefully remove an aliquot from the supernatant, dilute it with the appropriate mobile phase, and quantify the concentration of the dissolved compound using the previously established HPLC-UV method against a calibration curve.

  • Trustworthiness Check: The presence of undissolved solid must be confirmed at the end of the experiment to ensure saturation was achieved.

Solubility_Workflow Start Add Excess Solid to Solvent Equilibrate Agitate at 25°C for 24h Start->Equilibrate Separate Centrifuge to Pellet Solid Equilibrate->Separate Quantify Analyze Supernatant by HPLC Separate->Quantify Result Solubility (mg/mL or µM) Quantify->Result

Caption: Workflow for shake-flask solubility determination.

Lipophilicity (LogP / LogD) Determination
  • Objective: To measure the intrinsic lipophilicity of the neutral form of the molecule.

  • Methodology:

    • System Preparation: Use n-octanol and a buffer pre-saturated with each other. For LogP, the buffer pH should be chosen to ensure the molecule is >99% in its neutral form. Given the predicted pKa values, a pH of ~8.0 would be a reasonable starting point to keep the amine mostly neutral and the phenol mostly protonated.

    • Partitioning: Add a known amount of the compound to a vial containing a known volume of the aqueous buffer and n-octanol (e.g., 2 mL of each).

    • Equilibration: Shake the vial vigorously for 1-2 hours at a constant temperature, then centrifuge to ensure complete phase separation.

    • Quantification: Analyze the concentration of the compound in both the aqueous and octanol phases using HPLC-UV.

    • Calculation: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).

  • Note on LogD: To determine the pH-dependent LogD, this experiment should be repeated at different pH values, particularly at physiological pH 7.4.

pKa Determination
  • Objective: To determine the acidity and basicity constants by measuring changes in UV absorbance as a function of pH.

  • Causality: The ionization of the phenolic hydroxyl group and the protonation of the amine group alter the electronic structure of the aromatic chromophore, leading to a predictable shift in the UV-Vis spectrum (a bathochromic or hypsochromic shift). Tracking this shift across a wide pH range allows for the precise calculation of pKa.

  • Methodology:

    • Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to pH 12).

    • Sample Preparation: Prepare a stock solution of the compound in a co-solvent like methanol. Add a small, constant amount of this stock to each buffer solution to achieve a final concentration that gives a suitable absorbance (e.g., ~1.0).

    • Spectral Acquisition: Measure the full UV-Vis spectrum (e.g., 200-400 nm) of the compound in each buffer.

    • Data Analysis: Identify a wavelength where the absorbance change upon ionization is maximal. Plot absorbance at this wavelength versus pH.

    • pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa values. Two inflection points are expected, one for the phenol and one for the amine.

  • Trustworthiness Check: The experiment should yield a clean sigmoidal curve with well-defined plateaus for the fully protonated, neutral/zwitterionic, and fully deprotonated species.

pKa_Logic cluster_phenol Phenol Ionization (pKa₁) cluster_amine Amine Protonation (pKa₂) Phenol_H Ar-OH (Low pH) Absorbance λ₁ Phenolate Ar-O⁻ (High pH) Absorbance λ₂ Phenol_H->Phenolate + OH⁻ Measurement Measure Absorbance vs. pH Phenol_H->Measurement Amine_H -CH₂-NH₃⁺ (Low pH) Amine -CH₂-NH₂ (High pH) Amine_H->Amine + OH⁻ Amine_H->Measurement Plot Plot Absorbance vs. pH (Sigmoidal Curve) Measurement->Plot Result Calculate pKa values from inflection points Plot->Result

Caption: Logical relationship for spectrophotometric pKa determination.

Chemical Stability Profile

The inherent stability of the molecule is paramount for its handling, storage, and application. The trifluoromethoxy group is generally very stable to hydrolysis.[1][9] However, the phenol and aminomethyl groups introduce potential liabilities.

  • Oxidative Stability: Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-type degradation products.

  • Photostability: Exposure to UV light can induce degradation of aromatic systems.[9]

  • Hydrolytic Stability: While the -OCF₃ group is robust, extreme pH and temperature could potentially affect other parts of the molecule. Studies on trifluoromethylphenols have shown hydrolysis of the -CF₃ group to a carboxylic acid under alkaline conditions, though the -OCF₃ group is significantly more stable.[9][10]

A forced degradation study is essential to identify these liabilities. This involves subjecting the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, UV light, heat) and monitoring the formation of degradants over time using a stability-indicating HPLC method.

Conclusion

This compound is a molecule designed with intent, balancing polarity and lipophilicity to achieve a desirable physicochemical profile for scientific applications. While direct experimental data is sparse, a thorough understanding of its constituent functional groups allows for robust predictions of its properties, including a CLogP between 2.0-2.5 and distinct acidic (pKa ~8) and basic (pKa ~9.5) centers. This guide provides the essential theoretical grounding and, critically, the detailed experimental protocols required for researchers to validate these predictions. The successful application of these methodologies will generate a comprehensive and reliable dataset, enabling informed decisions in drug design, formulation development, and further chemical synthesis.

References

  • Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds - Benchchem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • A Comparative Guide to the NMR Spectral Analysis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol - Benchchem.
  • 2-Amino-5-(trifluoromethyl)phenol | C7H6F3NO | CID 15524277 - PubChem.
  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - RSC Publishing.
  • 2-Amino-5-(trifluoromethyl)phenol | 454-82-0 - Sigma-Aldrich.
  • 2-amino-5-(trifluoromethoxy)phenol | 117338-14-4 - Sigma-Aldrich.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals.
  • Refinement of analytical methods for 2-(Aminomethyl)-6-phenylpyridine detection - Benchchem.
  • This compound - CAS号562080-96-0 - 摩熵化学.
  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.

Sources

The Strategic Integration of Trifluoromethoxy Phenol Derivatives in Modern Drug Discovery: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of modern medicinal chemistry. Among fluorinated moieties, the trifluoromethoxy group (


) has emerged as a highly privileged substituent, particularly when appended to phenol and aryl rings[1]. Often described in the literature as a "super-halogen" or "pseudo-halogen," the 

group imparts a unique combination of high electronegativity, exceptional lipophilicity, and robust metabolic stability[2].

As a Senior Application Scientist, I frequently leverage trifluoromethoxy phenol derivatives to rescue lead compounds suffering from poor membrane permeability or rapid oxidative clearance. This whitepaper elucidates the physicochemical rationale, synthetic methodologies, and experimental validation workflows required to successfully deploy


 phenol derivatives in drug discovery.

The Physicochemical Paradigm of the Group

The causality behind selecting an


 group over a standard methoxy (

) or trifluoromethyl (

) moiety lies in its distinct electronic and conformational profile.
  • Lipophilicity and Permeability : The fluorinated carbon adjacent to the oxygen atom drastically increases lipophilicity. The Hansch hydrophobicity parameter (

    
    ) for 
    
    
    
    is +1.04, making it significantly more lipophilic than
    
    
    (+0.88) and halogens like chlorine (+0.71)[2]. This property is critical for optimizing the logP of a drug candidate to enhance passive diffusion across lipid bilayers[1].
  • Electronic Effects : The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     group exerts a powerful electron-withdrawing inductive effect on the aromatic ring, significantly stronger than that of a simple methoxy group. This modulates the pKa of adjacent functional groups and alters the electrostatic potential of the molecule, often improving target binding affinity.
    
  • Orthogonal Conformation : Unlike the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     group, which typically adopts a coplanar conformation with the aryl ring to maximize resonance, the 
    
    
    
    group prefers a perpendicular (orthogonal) orientation. This is driven by hyperconjugative interactions (donation of oxygen lone pairs into the anti-bonding
    
    
    orbitals) and steric repulsion. This unique geometry allows the
    
    
    group to project into hydrophobic pockets of target proteins in ways that planar substituents cannot.
Data Presentation: Substituent Parameter Comparison

To contextualize the


 group, we must compare its physicochemical parameters against traditional aryl substituents.

Table 1: Physicochemical Parameters of Common Aryl Substituents

SubstituentPauling Electronegativity (Effective)Hansch Hydrophobicity (

)
Dominant Electronic Effect on Aryl Ring
-H 2.10.00Neutral
-F 4.0+0.14Inductive withdrawing, Resonance donating
-Cl 3.0+0.71Inductive withdrawing, Resonance donating
-CF

~3.3+0.88Strongly electron-withdrawing
-OCH

~2.8-0.02Electron-donating
-OCF

~3.7+1.04Strongly electron-withdrawing[2]

Pharmacokinetic Optimization: Causality in Design

The incorporation of an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 group directly translates to observable pharmacokinetic (PK) improvements. For instance, replacing a metabolically labile 

group with

blocks CYP450-mediated O-dealkylation. The robust C-F bonds are highly resistant to enzymatic cleavage[1]. Furthermore, the presence of

in FDA-approved drugs such as Riluzole (ALS), Delamanid (tuberculosis), and Sonidegib (basal cell carcinoma) underscores its utility in achieving both CNS penetration and systemic metabolic stability[3].

G A Trifluoromethoxy (-OCF3) Incorporation B High Lipophilicity (Hansch π = +1.04) A->B C Strong Electron Withdrawing Effect A->C D Orthogonal Conformation A->D E Enhanced Membrane Permeability B->E F CYP450 Metabolic Resistance C->F G Optimized Target Binding Affinity D->G H Improved PK/PD Profile in Drug Candidates E->H F->H G->H

Logical relationship between -OCF3 incorporation and pharmacokinetic optimization.

Synthetic Methodologies: Building Block Utilization

Direct trifluoromethoxylation of complex late-stage molecules remains notoriously challenging due to the instability of the trifluoromethoxide anion (


)[1]. Therefore, the industry standard relies on pre-functionalized building blocks, such as [4] and [5].
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) using 4-(Trifluoromethoxy)phenol

Objective : To couple 4-(trifluoromethoxy)phenol with an electron-deficient aryl halide to form a diaryl ether linkage.

Causality & Rationale : The strong electron-withdrawing effect of the


 group stabilizes the phenoxide anion, inherently reducing its nucleophilicity compared to a standard phenoxide. Consequently, a polar aprotic solvent (DMF) is strictly required to leave the phenoxide "naked" and reactive, while a mild base (

) is sufficient for complete deprotonation without risking hydroxide-mediated side reactions with the aryl halide electrophile.

Step-by-Step Methodology :

  • Preparation : In an oven-dried flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 4-(trifluoromethoxy)phenol[4] in anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation : Add 2.0 equivalents of anhydrous Potassium Carbonate (

    
    ). Stir at room temperature for 30 minutes to ensure complete phenoxide formation.
    
  • Coupling : Add 1.1 equivalents of the target electron-deficient aryl halide (e.g., 2-chloro-5-nitropyridine).

  • Thermal Activation : Heat the reaction mixture to 90°C for 12 hours. Note: The reduced nucleophilicity of the

    
     phenoxide necessitates thermal energy to overcome the activation barrier of the SNAr transition state.
    
  • Workup : Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification : Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure diaryl ether derivative.

Experimental Validation: Self-Validating Metabolic Stability Assay

To empirically validate the metabolic shielding provided by the


 group, a Human Liver Microsome (HLM) stability assay is employed. This protocol is designed as a self-validating system  to ensure absolute data integrity.
Protocol 2: HLM Metabolic Stability Assay

Objective : To determine the in vitro half-life (


) and intrinsic clearance (

) of the

derivative compared to its

analog.

Step-by-Step Methodology :

  • Incubation Setup : Prepare a 1

    
    M solution of the test compound in 0.1 M phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs. Pre-incubate at 37°C for 5 minutes.
    
  • Reaction Initiation : Add NADPH (final concentration 1 mM) to initiate the CYP450-mediated metabolism. Rationale: NADPH is the obligate cofactor for CYP450 enzymes; its addition marks the exact start time (

    
    ) of the metabolic reaction.
    
  • Time-Course Sampling : At predefined intervals (0, 15, 30, 45, 60 minutes), extract a 50

    
    L aliquot of the reaction mixture.
    
  • Reaction Quenching (Self-Validating Step) : Immediately dispense the aliquot into 150

    
    L of ice-cold acetonitrile containing a known concentration of an Internal Standard (IS, e.g., Tolbutamide). Rationale: The cold organic solvent instantly denatures the CYP450 proteins, halting metabolism precisely at the time point. The simultaneous introduction of the IS acts as a self-validating mechanism: it normalizes any subsequent volumetric losses during extraction or ionization suppression during LC-MS/MS analysis. If the extraction fails, the IS signal drops proportionally, ensuring the quantitative ratio (Analyte/IS) remains strictly accurate.
    
  • Protein Precipitation : Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

  • LC-MS/MS Analysis : Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound.

  • Data Processing : Plot the natural log of the percentage of remaining compound versus time to calculate

    
     and 
    
    
    
    .

Workflow S1 1. Compound Incubation (HLMs + NADPH at 37°C) S2 2. Reaction Quenching (Cold Acetonitrile + IS) S1->S2 Time points: 0-60 min S3 3. Protein Precipitation & Centrifugation S2->S3 Denature CYP450 enzymes S4 4. LC-MS/MS Analysis (MRM Mode) S3->S4 Extract supernatant S5 5. Half-life & Intrinsic Clearance Calculation S4->S5 Quantify remaining parent

Self-validating experimental workflow for Human Liver Microsome (HLM) stability assays.

Conclusion

The trifluoromethoxy group is far more than a simple bioisostere for halogens or methoxy groups; it is a highly specialized pharmacokinetic optimization tool. By utilizing pre-functionalized building blocks like 4-(trifluoromethoxy)phenol, medicinal chemists can seamlessly integrate this moiety into lead compounds. The resulting derivatives benefit from the


 group's orthogonal conformation, extreme lipophilicity, and metabolic shielding, ultimately driving higher success rates in the transition from discovery to clinical development.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (PMC).[Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.[Link]

  • Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. Journal of Fluorine Chemistry (ResearchGate).[Link]

  • Trifluoromethoxy group. Grokipedia. [Link]

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Therapeutic potential of 2-Aminomethyl-5-trifluoromethoxy-phenol scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Therapeutic Potential of 2-Aminomethyl-5-trifluoromethoxy-phenol Scaffolds in Drug Discovery

As the global burden of Chronic Kidney Disease (CKD) and End-Stage Renal Disease (ESRD) accelerates, the management of mineral and bone disorders—specifically hyperphosphatemia—remains a critical clinical challenge. Traditional phosphate binders (e.g., sevelamer) suffer from high pill burdens and severe gastrointestinal side effects, leading to poor patient compliance[1]. Consequently, the pharmaceutical industry has pivoted toward inhibiting the active transport of phosphate at the intestinal apical membrane.

At the forefront of this targeted approach is the sodium-dependent phosphate transport protein 2b (NaPi2b, encoded by the SLC34A2 gene)[2]. In the pursuit of potent, gut-restricted NaPi2b inhibitors, the This compound (CAS 562080-96-0) scaffold has emerged as a highly privileged building block[3][4]. This whitepaper dissects the mechanistic rationale, structural advantages, and self-validating experimental workflows required to leverage this scaffold in modern drug development.

Mechanistic Rationale: The Chemistry and Biology of the Scaffold

The Role of the Trifluoromethoxy ( ) Group

The incorporation of the


 group at the 5-position of the phenol ring is not arbitrary; it is a masterclass in bioisosteric design. The 

moiety is highly electronegative, drawing electron density away from the aromatic ring. This inductive effect significantly enhances the metabolic stability of the core against CYP450-mediated oxidation. Furthermore, the

group adopts an orthogonal conformation relative to the phenyl plane, providing a unique three-dimensional steric bulk that fits precisely into the hydrophobic binding pockets of the NaPi2b transporter.
The Aminomethyl Linker and Gut Restriction

The 2-aminomethyl substituent serves as a versatile synthetic handle, allowing for facile amide coupling to diverse kinetophores (pharmacologically inert structural units designed to dictate pharmacokinetics)[5]. Systemic inhibition of NaPi2b is highly toxic; because the transporter is also expressed in the lungs (where it clears surfactant), systemic exposure can lead to pulmonary alveolar microlithiasis (PAM)[1][6]. Therefore, the aminomethyl group is typically conjugated to large, polar moieties (e.g., PEG chains or zwitterions) to create a molecule that is highly active in the gastrointestinal lumen but virtually impermeable to the enterocyte layer[5].

Pathway Diet Dietary Phosphate (Pi) Lumen Intestinal Lumen Diet->Lumen NaPi2b NaPi2b (SLC34A2) Apical Transporter Lumen->NaPi2b Na+ coupled transport Enterocyte Enterocyte Intracellular Pi NaPi2b->Enterocyte Inhibitor Trifluoromethoxy-Phenol Scaffold Inhibitor Inhibitor->NaPi2b Competitive Inhibition Blood Systemic Circulation (Hyperphosphatemia in CKD) Enterocyte->Blood Basolateral efflux

Figure 1: Mechanism of gut-restricted NaPi2b inhibition preventing systemic hyperphosphatemia.

Quantitative Profiling of Scaffold Derivatives

When the this compound core is optimized, the resulting compounds exhibit nanomolar potency and negligible systemic bioavailability. The table below summarizes the quantitative performance of leading NaPi2b inhibitors and related scaffolds.

Compound / Scaffold VariantTargetIn Vitro IC₅₀ (nM)Systemic Bioavailability (F%)Primary Indication
NaPi2b-IN-1 NaPi2b64< 1.0%Hyperphosphatemia[7]
NaPi2b-IN-2 NaPi2b38< 1.0%Hyperphosphatemia[8]
DZ1462 NaPi2b~30< 5.0%Hyperphosphatemia[2]
EOS-789 Pan-SLC34 (NaPi-IIb, PiT-1/2)~1000LowHyperphosphatemia[9]
Trifluoromethoxy-phenol Core NaPi2b30 - 75Scaffold-dependentCKD / ESRD

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in control to confirm causality and prevent false positives.

Protocol 3.1: Synthesis of the Active Inhibitor Core

Causality: The amide coupling of 2-(Aminomethyl)-5-(trifluoromethoxy)phenol to a functionalized carboxylic acid must be highly efficient and easily purified to avoid trace systemic toxins.

  • Reaction Setup: Dissolve the carboxylic acid core (1.0 equiv) and 2-(Aminomethyl)-5-(trifluoromethoxy)phenol (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Activation: Add EDC·HCl (2.0 equiv) and 4-dimethylaminopyridine (DMAP, 2.0 equiv). Why EDC? EDC is a water-soluble carbodiimide. Its urea byproduct is easily washed away during aqueous extraction, preventing the need for harsh chromatographic conditions that might degrade the kinetophore[4].

  • Reaction & QC: Stir at 25°C for 2 hours. Monitor via LC-MS.

  • Workup (Self-Validation): Dilute with ethyl acetate. Wash sequentially with aqueous NH₄Cl (removes unreacted DMAP) and 10% NaHCO₃ (removes unreacted acid). The organic layer will contain the >95% pure product. Confirm identity via ¹H-NMR (look for the characteristic

    
     shifted aromatic protons).
    
Protocol 3.2: In Vitro ³³P-Orthophosphate Uptake Assay

Causality: We must prove that the inhibitor specifically blocks sodium-dependent transport, not passive paracellular diffusion.

  • Cell Preparation: Seed HEK293 cells stably expressing human SLC34A2 in 96-well plates. Validation step: Run a parallel Western blot of cell lysates to confirm SLC34A2 expression levels; without confirmed expression, the assay window is invalid.

  • Buffer Preparation: Prepare a sodium-containing buffer (137 mM NaCl) and a sodium-free control buffer (137 mM choline chloride).

  • Treatment: Pre-incubate cells with the trifluoromethoxy-phenol derivative (serial dilutions from 10 µM to 1 nM) for 15 minutes at 37°C.

  • Radiotracer Addition: Add 1 µCi/mL of [³³P]-orthophosphate. Why ³³P over ³²P? ³³P is a lower-energy beta emitter, reducing personnel radiation exposure while maintaining sufficient scintillation sensitivity for IC₅₀ calculation.

  • Quantification: After 10 minutes, wash rapidly with ice-cold sodium-free buffer to halt transport. Lyse cells with 0.1 M NaOH and measure radioactivity via liquid scintillation counting.

  • Data Validation: Subtract the counts from the choline chloride (sodium-free) wells from the NaCl wells. This isolates the true NaPi2b-mediated active transport.

Protocol 3.3: In Vivo Efficacy in Adenine-Induced CKD Rats

Causality: To prove gut restriction, a reduction in serum phosphate must be mathematically balanced by an increase in fecal phosphate.

  • Disease Induction: Feed Sprague-Dawley rats a 0.75% adenine diet for 4 weeks. Adenine precipitates as 2,8-dihydroxyadenine crystals in the renal tubules, predictably destroying kidney function and inducing severe hyperphosphatemia[2].

  • Dosing: Administer the inhibitor via oral gavage (e.g., 10 mg/kg).

  • Mass Balance Collection (Self-Validation): House rats in metabolic cages. Collect blood, urine, and feces over 24 hours.

  • Analysis: Measure serum Pi (expected to decrease) and fecal Pi (expected to increase). If serum Pi decreases but fecal Pi does not increase, the drug is systemically absorbed and altering bone metabolism, failing the gut-restriction criteria.

Screening Syn 1. Scaffold Synthesis (EDC/DMAP Coupling) QC 2. LC-MS/NMR QC (Purity >95%) Syn->QC InVitro 3. In Vitro 33P Uptake (HEK293-SLC34A2) QC->InVitro Perm 4. Caco-2 Permeability (Efflux Ratio >10) InVitro->Perm InVivo 5. In Vivo CKD Model (Fecal Pi Mass Balance) Perm->InVivo

Figure 2: Self-validating screening cascade for gut-restricted NaPi2b inhibitors.

Future Perspectives

The this compound scaffold represents a triumph of rational drug design for localized gastrointestinal targets. By exploiting the unique physicochemical properties of the


 group and utilizing the aminomethyl linker to attach bulky, permeability-limiting kinetophores, researchers can effectively decouple local efficacy from systemic toxicity[5]. As clinical development progresses, this scaffold may also find utility in dual-action therapies, such as combining NaPi2b inhibition with NHE3 inhibitors (e.g., tenapanor) to simultaneously block both active transcellular and passive paracellular phosphate absorption[10][11].

References

  • ChemicalBook. "2-(Aminomethyl)-5-(trifluoromethoxy)phenol CAS 562080-96-0." ChemicalBook.
  • Molaid. "this compound - CAS号562080-96-0." Molaid.
  • Ardelyx, Inc. "WO2012006475A1 - Compounds and methods for inhibiting phosphate transport.
  • Ardelyx, Inc. "COMPOUNDS AND METHODS FOR INHIBITING PHOSPHATE TRANSPORT - EP 2590656 B1.
  • MedChemExpress. "NaPi2b-IN-2 | NaPi2b Inhibitor." MedChemExpress.
  • National Institutes of Health.
  • National Institutes of Health.
  • University of Zurich.
  • MedChemExpress. "NaPi2b-IN-1 | NaPi2b Inhibitor." MedChemExpress.
  • Ardelyx, Inc. "WO2012006475A1 - Compounds and methods for inhibiting phosphate transport.
  • National Institutes of Health.
  • Ardelyx, Inc. "US20200368223A1 - Methods for inhibiting phosphate transport.
  • National Institutes of Health. "Trust Your Gut: Strategies and Tactics for Intestinally Restricted Drugs." PMC.

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Engineering Metabolic Resilience: The Role of 5-Trifluoromethoxy Phenol Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and medicinal chemists, managing the metabolic fate of a new chemical entity (NCE) is a fundamental hurdle. Rapid biotransformation reduces systemic exposure and can generate reactive, toxic metabolites. To combat this, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of lead optimization.

This technical guide provides an in-depth analysis of the 5-trifluoromethoxy (-OCF₃) phenol scaffold. By dissecting the physicochemical rationale, the causality behind its resistance to cytochrome P450 (CYP) enzymes, and the self-validating experimental workflows required to quantify its stability, this whitepaper serves as an authoritative resource for designing metabolically resilient therapeutics.

Physicochemical Rationale: Why 5-Trifluoromethoxy?

The substitution of a standard methoxy (-OCH₃) group with a trifluoromethoxy (-OCF₃) group fundamentally alters the electronic and spatial profile of a phenol derivative. The -OCF₃ moiety is often referred to as a "super-halogen" due to its unique combination of properties[1]:

  • Extreme Lipophilicity: The -OCF₃ group boasts a Hansch lipophilicity parameter (

    
    ) of +1.04, making it one of the most lipophilic substituents available in medicinal chemistry[1]. When placed at the 5-position of a phenol ring, it balances the polarity of the hydroxyl (-OH) group, fine-tuning the overall 
    
    
    
    to optimize membrane permeability without sacrificing aqueous solubility entirely.
  • Orthogonal Conformation: Unlike a methoxy group, which lies coplanar with the aromatic ring, the -OCF₃ group adopts an orthogonal conformation. This is driven by negative hyperconjugation (

    
    ) and steric interactions, projecting the fluorine atoms out of the aromatic plane to create a unique 3D pharmacophore that enhances target binding affinity[2].
    
  • Electronic Deactivation: The strong electron-withdrawing nature of the -OCF₃ group (

    
    ) pulls electron density away from the phenol ring, rendering the aromatic system less susceptible to electrophilic attack and CYP-mediated aromatic oxidation[1].
    

Mechanisms of Metabolic Stability

The primary metabolic liability of standard phenol ethers (like methoxy groups) is CYP450-mediated O-dealkylation . CYP enzymes abstract a hydrogen atom from the methoxy carbon, leading to an unstable hemiacetal that rapidly collapses into a reactive phenol and formaldehyde.

The 5-trifluoromethoxy group effectively short-circuits this pathway through two causal mechanisms[3]:

  • Bond Strength & Steric Shielding: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol). The bulky trifluoromethyl moiety sterically blocks the catalytic heme iron of CYP enzymes from accessing the oxygen-carbon bond.

  • Reduced Hydrogen Bonding: The electron-withdrawing effect of the fluorine atoms drastically reduces the electron density on the ether oxygen. This diminishes the oxygen's ability to act as a hydrogen bond acceptor, weakening its transient coordination with metabolic enzymes[1].

Case Study: The Metabolism of CP-122,721

The practical impact of this stability is perfectly illustrated by the substance P receptor antagonist CP-122,721, which features a 2-methoxy-5-trifluoromethoxybenzylamino moiety. During in vivo human metabolism studies, the molecule undergoes rapid O-demethylation at the standard methoxy group. However, the 5-trifluoromethoxy group remains completely intact, resulting in the major circulating metabolite 5-trifluoromethoxy salicylic acid (TFMSA) [4]. This demonstrates the absolute metabolic resilience of the -OCF₃ group even when adjacent functional groups are rapidly cleaved.

MetabolicPathway Substrate Phenol Derivative (Methoxy vs Trifluoromethoxy) CYP CYP450 Enzymes (Oxidation) Substrate->CYP Methoxy 5-Methoxy Phenol (-OCH3) CYP->Methoxy Trifluoromethoxy 5-Trifluoromethoxy Phenol (-OCF3) CYP->Trifluoromethoxy Demethylation O-Demethylation (Rapid Clearance) Methoxy->Demethylation Vulnerable C-H bonds Stable Metabolically Stable (Blocked Cleavage) Trifluoromethoxy->Stable Strong C-F bonds & Steric Shielding

Caption: Divergent CYP450-mediated metabolic fates of methoxy vs. trifluoromethoxy phenol derivatives.

Comparative Data Analysis

To quantify the advantage of the 5-trifluoromethoxy substitution, it is essential to compare it against baseline substituents. The table below synthesizes the physicochemical and expected in vitro clearance data based on established medicinal chemistry principles[5].

Substituent at C5Lipophilicity (

)
Electronic Effect (

)
Primary CYP450 LiabilityExpected in vitro

(HLM)
-H (Phenol)0.000.00High (Aromatic oxidation)Short (< 15 min)
-OCH₃ -0.02-0.27High (O-demethylation)Short to Moderate
-CF₃ 0.880.54LowLong (> 60 min)
-OCF₃ 1.040.35Very Low (Steric/Electronic block)Very Long (> 120 min)

Data synthesized from comparative analyses of fluorinated motifs in drug design[5],[6].

Experimental Protocol: In Vitro Microsomal Stability Assay

To empirically validate the metabolic stability of a novel 5-trifluoromethoxy phenol derivative, DMPK scientists rely on the Liver Microsomal Stability Assay. The following protocol is designed as a self-validating system , ensuring that every step includes internal checks to guarantee data integrity.

Step-by-Step Methodology

1. Preparation of the Incubation Matrix

  • Action: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Causality: CYP450 enzymes are highly sensitive to their environment. Physiological pH and magnesium ions are critical for maintaining the structural integrity of the enzyme and facilitating the electron transfer required for catalytic function.

2. Compound Spiking and Pre-Incubation

  • Action: Dilute the 5-trifluoromethoxy phenol derivative in DMSO, then spike it into the microsomal suspension to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is

    
     0.1% (v/v). Pre-incubate the mixture at 37°C for 5 minutes.
    
  • Causality: Keeping DMSO below 0.1% is mandatory; higher concentrations act as competitive inhibitors of CYP enzymes, artificially inflating the apparent metabolic stability. Pre-incubation ensures thermal equilibrium before the reaction begins.

3. Reaction Initiation

  • Action: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Causality: NADPH serves as the obligate electron donor for CYP450-mediated oxidative cycles. Without it, CYP-mediated metabolism cannot occur.

4. Time-Course Sampling and Quenching

  • Action: Aliquot 50 µL samples at 0, 15, 30, 45, and 60 minutes. Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Causality: Cold acetonitrile serves a dual purpose: it instantly denatures the microsomal proteins (halting all enzymatic activity precisely at the time point) and extracts the analyte for downstream LC-MS/MS analysis.

5. Self-Validating Controls

  • Action: Run a minus-NADPH control (buffer replacing NADPH) and a positive control (e.g., Verapamil, a known high-clearance drug).

  • Causality: This is the core of the self-validating system. The minus-NADPH control verifies that any observed compound depletion is strictly CYP-mediated, ruling out chemical instability or non-specific binding to the plasticware. The positive control confirms the metabolic viability and enzymatic activity of the specific HLM batch used.

Workflow Prep 1. Microsome Preparation (HLM/RLM + Buffer) Spike 2. Compound Addition (Test Cmpd + Controls) Prep->Spike Initiate 3. Reaction Initiation (Add NADPH) Spike->Initiate Incubate 4. Incubation & Sampling (0, 15, 30, 60 min) Initiate->Incubate Quench 5. Quenching (Cold Acetonitrile + IS) Incubate->Quench Analyze 6. LC-MS/MS Analysis (Calculate CL_int & t1/2) Quench->Analyze

Caption: Self-validating in vitro liver microsomal stability assay workflow for evaluating clearance.

Conclusion

The 5-trifluoromethoxy phenol scaffold represents a triumph of rational drug design. By leveraging the extreme bond strength of the C-F bond, orthogonal steric shielding, and profound electronic deactivation, medicinal chemists can engineer out the metabolic liabilities inherent to standard phenol ethers. When coupled with rigorous, self-validating in vitro assays, the -OCF₃ group provides a reliable pathway to extending drug half-life and improving pharmacokinetic profiles.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI (Molecules) URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Institutes of Health (PMC) URL:[Link]

  • Metabolism, pharmacokinetics, and excretion of the substance P receptor antagonist CP-122,721 in humans: structural characterization of the novel major circulating metabolite 5-trifluoromethoxy salicylic acid Source: PubMed (Drug Metabolism and Disposition) URL:[Link]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

The Emergence of 2-Aminomethyl-5-trifluoromethoxy-phenol as a Privileged Scaffold in Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: In the relentless pursuit of novel, effective, and safe agrochemicals, the concept of "privileged structures" has become a cornerstone of rational design. These molecular scaffolds are capable of binding to multiple biological targets with high affinity, offering a versatile template for developing new active ingredients. This guide focuses on one such scaffold: 2-aminomethyl-5-trifluoromethoxy-phenol. We will explore the synthetic routes to this core, its unique physicochemical properties imparted by the trifluoromethoxy group, its mode of action, and the critical structure-activity relationships that make it a powerful tool in the development of next-generation insecticides and other crop protection agents.

Introduction: The "Privileged Structure" Concept in Agrochemical Design

The term "privileged structure" refers to a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. In agrochemical research, identifying such scaffolds is paramount. They serve as a validated starting point, reducing the attrition rates associated with discovery and development. The this compound core has emerged as a quintessential example of such a scaffold, particularly in the realm of insecticides. The strategic placement of the aminomethyl group, the phenolic hydroxyl, and the electron-withdrawing trifluoromethoxy (-OCF₃) group creates a unique combination of hydrogen bonding capabilities, metabolic stability, and optimal lipophilicity, which are critical for potent biological activity and effective systemic movement within plants.

Synthesis and Physicochemical Profile

The construction of the this compound core is a key step that dictates the feasibility of library synthesis for lead optimization. A common and efficient synthetic approach is outlined below.

General Synthetic Protocol:

A prevalent method for synthesizing the this compound scaffold involves a multi-step process starting from a more readily available precursor, 4-trifluoromethoxyaniline.

Step 1: Nitration of 4-Trifluoromethoxyaniline The starting material is subjected to nitration to introduce a nitro group onto the aromatic ring, typically directed to the ortho position relative to the amino group.

Step 2: Sandmeyer Reaction The amino group of the nitrated intermediate is then converted into a hydroxyl group via a Sandmeyer-type reaction, yielding a nitrophenol derivative.

Step 3: Reduction of the Nitro Group The nitro group is subsequently reduced to an amino group, commonly using catalytic hydrogenation, to produce an aminophenol.

Step 4: Introduction of the Aminomethyl Group Finally, the aminomethyl group is installed at the ortho position to the hydroxyl group. This can be achieved through various methods, such as the Mannich reaction, which involves the aminoalkylation of the activated phenol ring.

This synthetic versatility allows for the introduction of diverse substituents on the amine, which is crucial for modulating the biological activity and physical properties of the final compound.

Physicochemical Importance of the Trifluoromethoxy (-OCF₃) Group:

The trifluoromethoxy group is a critical component of this scaffold, conferring several advantageous properties:

  • Metabolic Stability: The C-F bonds are exceptionally strong, making the -OCF₃ group highly resistant to oxidative metabolism in both target pests and the environment.

  • Lipophilicity: The -OCF₃ group significantly increases the lipophilicity (fat-solubility) of the molecule. This is crucial for its ability to penetrate the waxy cuticle of insects and traverse biological membranes to reach its target site.

  • Electronic Effects: As a strong electron-withdrawing group, it influences the acidity (pKa) of the phenolic hydroxyl group, which can be critical for target binding interactions.

Biological Activity and Mode of Action

Compounds derived from the this compound scaffold have shown exceptional insecticidal activity, particularly against sucking pests like aphids and whiteflies. Their primary mode of action is often as modulators of the nicotinic acetylcholine receptor (nAChR).

The nAChR is a crucial ion channel in the central nervous system of insects. When activated by the neurotransmitter acetylcholine, it opens to allow the influx of cations, leading to nerve excitation. Molecules based on the this compound scaffold can act as agonists or antagonists of this receptor, disrupting the normal nerve signaling process and leading to paralysis and death of the insect. The specific interaction with the receptor is highly dependent on the substituents attached to the core scaffold.

Structure-Activity Relationship (SAR)

The "privileged" nature of this scaffold is best understood through its structure-activity relationship. The core structure provides a rigid framework, while allowing for modifications at key positions to fine-tune activity, spectrum, and systemic properties.

Caption: Structure-Activity Relationship (SAR) of the core scaffold.

  • Phenolic Hydroxyl (OH): This group is typically essential for activity, often acting as a hydrogen bond donor in the binding pocket of the target protein. Its acidity is modulated by the -OCF₃ group.

  • Aminomethyl Group (-CH₂NR¹R²): The nature of the R¹ and R² substituents is critical. Small alkyl groups are often preferred. Cyclization of these substituents into a ring system (e.g., forming a pyrrolidine or piperidine) can constrain the conformation and lead to a significant increase in potency.

  • Aromatic Ring: Further substitution on the benzene ring can modulate the electronic properties and steric profile of the molecule, though this is often less impactful than modifications to the aminomethyl group.

Case Study: A Next-Generation Insecticide

While specific commercial product details are often proprietary, the literature contains numerous examples of potent insecticides developed from this scaffold. For instance, patent literature frequently describes compounds where the aminomethyl group is part of a heterocyclic ring, and this class of chemistry has been investigated for the control of economically important pests. These molecules demonstrate excellent systemic uptake and translocation in plants, making them effective against phloem-feeding insects that are otherwise difficult to control.

Table 1: Hypothetical Data for Scaffold Optimization

Compound IDR¹ GroupR² GroupTarget PestLC₅₀ (ppm)
REF-01HHAphid15.2
EXP-02CH₃CH₃Aphid5.8
EXP-03\multicolumn{2}{c}{-(CH₂)₄- (Pyrrolidine)}Aphid0.9
EXP-04\multicolumn{2}{c}{-(CH₂)₅- (Piperidine)}Aphid1.2

This table illustrates a typical optimization trajectory where cyclizing the amine significantly improves insecticidal potency (lower LC₅₀ indicates higher potency).

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of rational design in agrochemical discovery. Its inherent physicochemical and biological attributes make it a highly valuable starting point for the development of novel insecticides. Future research will likely focus on expanding its utility to other areas of crop protection, such as fungicides and herbicides, by exploring a wider range of substitutions and bioisosteric replacements. Furthermore, a deeper understanding of its interaction with target receptors at the molecular level will enable the design of even more potent and selective next-generation agrochemicals, addressing the ongoing challenges of pest resistance and environmental safety.

References

Due to the technical and specialized nature of this topic, direct links to open-access review articles are prioritized. Patent literature provides deep insights into specific applications and is discoverable through chemical structure searches on patent databases.

Hydrogen Bonding Capabilities of 2-Aminomethyl-5-trifluoromethoxy-phenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and medicinal chemistry, the precise control of molecular conformation through non-covalent interactions is paramount. 2-Aminomethyl-5-trifluoromethoxy-phenol represents a highly specialized scaffold that leverages both strong intramolecular hydrogen bonding and unique electronic modulation. This technical guide explores the thermodynamic and electronic causality behind its hydrogen-bonding capabilities, detailing how the trifluoromethoxy (-OCF₃) group fine-tunes the pharmacophore to optimize lipophilicity, membrane permeability, and target engagement.

Structural and Electronic Profiling

The structural topology of this compound consists of a phenol core substituted with an ortho-aminomethyl group (-CH₂NH₂) and a meta-trifluoromethoxy group (-OCF₃). The hydrogen bonding behavior of this molecule is fundamentally dictated by the electronic push-pull dynamics of these substituents.

The -OCF₃ group is a unique functional moiety characterized by high lipophilicity (Hansch parameter ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 = 1.04) and potent electron-withdrawing capabilities. It exerts a strong inductive effect across the aromatic ring, quantified by Hammett substituent constants of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

= 0.38 and

= 0.35[1][2].

Causality in Electronic Modulation: Because the -OCF₃ group is positioned meta to the phenolic hydroxyl (-OH) group, its inductive electron withdrawal significantly decreases the electron density at the oxygen atom. This electronic depletion increases the acidity (lowers the pKa) of the phenol[2]. Consequently, the phenolic -OH is transformed into a highly polarized, superior hydrogen-bond donor compared to an unsubstituted phenol.

Intramolecular Hydrogen Bonding Dynamics

The ortho-relationship between the -OH (Position 1) and the -CH₂NH₂ (Position 2) groups facilitates the formation of a highly stable pseudo-six-membered ring via intramolecular hydrogen bonding[3][4].

Causality of Conformational Locking: The acidified phenolic -OH acts as a strong H-bond donor to the basic amine nitrogen (O-H···N interaction)[5]. While the -OCF₃ group pulls electron density away from the aromatic ring, the aliphatic methylene linker (-CH₂-) effectively insulates the primary amine from these resonance and inductive effects. This preserves the basicity of the nitrogen, ensuring it remains an optimal H-bond acceptor.

By locking the molecule into this intramolecularly H-bonded conformation, the polar -OH and -NH₂ groups are sterically shielded from the surrounding aqueous environment. This masking of polar surface area drastically enhances the molecule's membrane permeability and oral bioavailability—a mechanistic strategy that has been successfully validated in the development of 2-aminomethylphenol-based antimalarial therapeutics (e.g., JPC-2997)[4][6].

G A Open Conformer (Solvent Exposed) B Intramolecular H-Bonded (Pseudo-6-Membered Ring) A->B Non-polar Medium B->A H-Bond Competitor C Zwitterionic State (Proton Transfer) B->C High Dielectric C->B Low Dielectric

Conformational equilibrium of the 2-aminomethylphenol scaffold driven by solvent environment.

Intermolecular Bonding Capabilities & Target Engagement

While intramolecular bonding dominates the molecule's transit through lipophilic membranes, the scaffold readily engages in intermolecular hydrogen bonding upon reaching a polar protein-binding pocket.

  • The Aminomethyl Group: Upon disruption of the intramolecular bond by competitive protein side-chains, the -CH₂NH₂ group acts as a potent dual H-bond donor and single H-bond acceptor, anchoring the molecule to target residues.

  • The Trifluoromethoxy Group: Traditionally, organic fluorine is viewed as a poor H-bond acceptor. However, the -OCF₃ group acts as an amphiphilic noncovalent bonding partner[7]. The unique combination of the anomeric effect and group-polarization allows the molecular electrostatic potential (MEP) of the CF₃ moiety to shift dynamically. This enables the fluorine atoms to act as weak but highly specific H-bond acceptors for cations, such as the guanidinium group of arginine residues within a binding site[7].

Quantitative Physicochemical Data

The following table summarizes the quantitative metrics that govern the hydrogen bonding and physicochemical behavior of the scaffold.

PropertyValue / DescriptorCausality / Impact on H-Bonding
Hammett Constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) for -OCF₃
0.38[1]Strong inductive withdrawal; increases phenolic -OH acidity and H-bond donor strength.
Hammett Constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) for -OCF₃
0.35[1]Decreases overall aromatic electron density.
Hansch Parameter (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) for -OCF₃
1.04Highly lipophilic; synergizes with intramolecular H-bonding to maximize membrane permeability.
Intramolecular H-Bond Topology O-H···N (Dominant)Forms a geometrically favored, stable pseudo-six-membered ring[3].
VT-NMR Temperature Coefficient (

)
> -4.0 ppb/KIndicates the proton is shielded from solvent, confirming an intramolecular bond.

Self-Validating Experimental Protocols

To rigorously characterize and differentiate the intra- vs. intermolecular hydrogen bonding profile of this compound, the following self-validating workflows must be employed.

Protocol A: Variable Temperature ¹H-NMR (VT-NMR)
  • Objective: Verify the presence of a solvent-shielded intramolecular hydrogen bond.

  • Causality: Intermolecular H-bonds between the solute and solvent are easily disrupted by thermal energy, leading to significant upfield shifts in the NMR spectrum at higher temperatures. Conversely, intramolecular H-bonds are thermodynamically stable within the molecular framework and exhibit minimal temperature dependence.

  • Methodology:

    • Prepare a 10 mM solution of the compound in a non-polar, non-competing solvent (e.g., CDCl₃).

    • Acquire ¹H-NMR spectra at 10 K increments from 298 K to 348 K.

    • Track the chemical shift (

      
      ) of the phenolic -OH and amine -NH₂ protons.
      
    • Calculate the temperature coefficient (

      
      ).
      
    • Self-Validation Check: A coefficient more positive than -4.0 ppb/K confirms a strong, solvent-shielded intramolecular hydrogen bond. A value more negative than -4.0 ppb/K indicates solvent exposure and intermolecular bonding.

Protocol B: FT-IR Dilution Series
  • Objective: Confirm the concentration-independence of the hydrogen bond.

  • Causality: Intermolecular interactions decrease as molecules are physically separated by dilution. Intramolecular bonds, being contained within a single molecule, remain intact regardless of bulk concentration.

  • Methodology:

    • Prepare a primary stock solution (100 mM) in anhydrous CCl₄.

    • Perform serial dilutions to generate 10 mM, 1 mM, and 0.1 mM samples.

    • Acquire FT-IR spectra for each concentration using a liquid cell with an appropriate path length (1 mm to 10 mm).

    • Monitor the O-H stretching frequency (

      
      ) typically localized between 3200–3400 cm⁻¹.
      
    • Self-Validation Check: If the

      
       peak position remains static across all concentrations, the H-bond is definitively intramolecular. If the peak shifts to higher wavenumbers (towards the free -OH stretch at ~3600 cm⁻¹) upon dilution, the bonding is intermolecular.
      

G Step1 1. FT-IR Dilution Series Prepare 100mM to 0.1mM solutions in CCl4 Step2 2. Monitor O-H Stretch Track peak shift (ν_OH) around 3200-3400 cm⁻¹ Step1->Step2 Decision Is ν_OH peak position concentration-independent? Step2->Decision Result1 Intramolecular H-Bond (Self-Validated) Decision->Result1 Yes (Constant ν_OH) Result2 Intermolecular H-Bond (Concentration Dependent) Decision->Result2 No (Shifting ν_OH)

Self-validating FT-IR dilution workflow to distinguish intra- vs. intermolecular H-bonding.

References

  • Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner ChemPhysChem / PubMed URL:[Link]

  • Influence of hydrogen bonding on the conformation of ortho-aminomethylphenol ResearchGate URL:[Link]

  • Antimalarial Imidazopyridines Incorporating an Intramolecular Hydrogen Bonding Motif: Medicinal Chemistry and Mechanistic Studies ACS Infectious Diseases URL:[Link]

  • Hammett substituent constants Stenutz URL:[Link]

  • Tf₂O as a CF₃ Source for the Synthesis of Trifluoromethoxylation Reagent nC₄F₉SO₃CF₃ The Journal of Organic Chemistry URL:[Link]

Sources

Methodological & Application

Synthesis of 2-Aminomethyl-5-trifluoromethoxy-phenol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed and robust protocol for the synthesis of 2-Aminomethyl-5-trifluoromethoxy-phenol, a valuable building block for pharmaceutical and agrochemical research. The synthesis is achieved through a highly efficient, one-pot reductive amination of the commercially available precursor, 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde. Additionally, a protocol for the subsequent N-Boc protection of the primary amine is provided, facilitating its use in further synthetic applications. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and step-by-step methodologies.

Introduction: The Significance of Fluorinated Aminophenols

Substituted aminophenols are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active molecules. The introduction of fluorine-containing moieties, such as the trifluoromethoxy group (-OCF₃), can significantly enhance the pharmacokinetic and pharmacodynamic properties of a compound. Specifically, the trifluoromethoxy group is known to increase metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, this compound represents a key intermediate for the synthesis of novel therapeutic agents and agrochemicals. This document details a reliable and scalable synthetic route to this important compound.

Synthetic Strategy: A Logic-Driven Approach

The chosen synthetic pathway focuses on efficiency and accessibility, employing a one-pot direct reductive amination. This strategy is predicated on the following rationale:

  • Starting Material Selection : The synthesis commences with 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, a commercially available starting material[1][2][3][4]. This choice obviates the need for a multi-step synthesis of the core scaffold, thereby saving time and resources.

  • Core Transformation : The conversion of the aldehyde functionality to a primary aminomethyl group is the key transformation. Direct reductive amination is the most efficient method for this conversion[5][6]. This reaction proceeds via the in situ formation of an imine intermediate from the aldehyde and an ammonia source, which is then immediately reduced to the corresponding amine[6].

  • One-Pot Protocol : A one-pot procedure, where the imine formation and reduction occur in the same reaction vessel without isolation of the intermediate, is employed to maximize efficiency and yield[7][8].

  • Choice of Reducing Agent : Sodium borohydride (NaBH₄) is selected as the reducing agent due to its ready availability, moderate reactivity, and safety profile compared to other hydride reagents. While reagents like sodium cyanoborohydride (NaBH₃CN) can be more selective for the imine over the aldehyde, the use of a large excess of the ammonia source and controlled addition of NaBH₄ can effectively drive the reaction towards the desired primary amine[9][10].

  • Post-Synthesis Protection : The resulting primary amine is a versatile functional group but can be prone to side reactions. Therefore, a protocol for its protection as a tert-butoxycarbonyl (Boc) carbamate is included. The Boc group is widely used due to its stability in a broad range of reaction conditions and its straightforward removal under acidic conditions[11][12][13].

Visualizing the Synthetic Pathway

Synthetic Pathway SM 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde INT Imine Intermediate (in situ) SM->INT NH4OH, MeOH P1 This compound INT->P1 NaBH4 P2 N-Boc-2-Aminomethyl-5-trifluoromethoxy-phenol P1->P2 Boc2O, Et3N, THF

Caption: Synthetic workflow for this compound and its N-Boc protected derivative.

Experimental Protocols

Safety Precaution : All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of this compound

This one-pot protocol is designed for a 10 mmol scale and can be adjusted as needed.

Materials and Reagents:

ReagentCAS No.Molecular Weight ( g/mol )Amount (mmol)Amount (g or mL)
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde93249-62-8206.1210.02.06 g
Ammonium Hydroxide (28-30% solution)1336-21-635.05~15010.0 mL
Methanol (MeOH)67-56-132.04-50 mL
Sodium Borohydride (NaBH₄)16940-66-237.8315.00.57 g
Hydrochloric Acid (1 M HCl)7647-01-0--As needed
Sodium Bicarbonate (sat. aq. solution)144-55-8--As needed
Ethyl Acetate (EtOAc)141-78-6--~200 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6--As needed

Experimental Procedure:

  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde (2.06 g, 10.0 mmol).

  • Imine Formation : Add methanol (50 mL) to the flask and stir until the aldehyde has completely dissolved. To this solution, add ammonium hydroxide (10.0 mL, ~150 mmol) in one portion. Stir the mixture at room temperature for 1 hour. The formation of the imine is typically accompanied by a slight color change.

  • Reduction : Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (0.57 g, 15.0 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Gas evolution will be observed.

  • Reaction Completion : After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up :

    • Carefully quench the reaction by the slow addition of deionized water (20 mL) at 0 °C.

    • Acidify the mixture to pH ~2 with 1 M HCl. This step protonates the product and helps to neutralize any remaining borohydride.

    • Wash the aqueous layer with ethyl acetate (2 x 30 mL) to remove any non-basic organic impurities. Discard the organic layers.

    • Adjust the pH of the aqueous layer to ~8 with a saturated sodium bicarbonate solution.

    • Extract the product into ethyl acetate (3 x 50 mL).

  • Isolation and Purification :

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purification can be achieved by column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 2-10%) or by recrystallization from a suitable solvent system like ethyl acetate/heptane[14].

Protocol 2: N-Boc Protection of this compound

Materials and Reagents:

ReagentCAS No.Molecular Weight ( g/mol )Amount (mmol)Amount (g or mL)
This compound-207.155.01.04 g
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.255.51.20 g
Triethylamine (Et₃N)121-44-8101.196.00.84 mL
Tetrahydrofuran (THF), anhydrous109-99-9--30 mL

Experimental Procedure:

  • Reaction Setup : Dissolve this compound (1.04 g, 5.0 mmol) in anhydrous tetrahydrofuran (30 mL) in a 100 mL round-bottom flask with a magnetic stir bar.

  • Reagent Addition : Add triethylamine (0.84 mL, 6.0 mmol) to the solution, followed by the addition of di-tert-butyl dicarbonate (1.20 g, 5.5 mmol)[12].

  • Reaction : Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC until the starting amine is consumed.

  • Work-up :

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can be further purified by column chromatography or recrystallization if necessary.

Data and Expected Outcomes

CompoundAppearanceYield (Typical)Purity (Typical)
This compoundOff-white solid75-85%>95% (after purification)
N-Boc-2-Aminomethyl-5-trifluoromethoxy-phenolWhite to off-white solid>90%>98% (after purification)

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction in Protocol 1Insufficient reaction time or inactive NaBH₄.Extend reaction time. Use fresh, anhydrous NaBH₄.
Formation of secondary amine byproductReaction of the primary amine product with another aldehyde molecule.Ensure a sufficient excess of ammonium hydroxide is used. Add NaBH₄ slowly at a low temperature.[10]
Low yield after work-upIncomplete extraction due to product protonation.Ensure the pH is adjusted to ~8 before extraction. Perform multiple extractions.
Product is coloredOxidation of the phenol or amine.Perform the work-up and purification promptly. Consider using an antioxidant like sodium bisulfite during work-up[15].

Conclusion

The protocols detailed in this application note provide a reliable and efficient pathway for the synthesis of this compound and its N-Boc protected derivative. By leveraging a one-pot reductive amination of a commercially available starting material, this method offers a practical and scalable solution for researchers in drug discovery and development. The provided insights into the synthetic strategy and troubleshooting will aid in the successful implementation of this valuable chemical transformation.

References

  • US Patent 4,440,954, "Process for the purification of p-aminophenol," issued April 3, 1984.
  • Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899-7906.
  • Fumagalli, G., et al. (2017). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi.
  • BenchChem. (2025). Purification techniques for N-Formyl-2-aminophenol from a reaction mixture. Technical Support Center.
  • Patil, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Figshare.
  • Wang, D., et al. (2018).
  • Patil, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Taylor & Francis Online.
  • US Patent 3,717,680, "PURIFICATION OF p-AMINOPHENOL," issued February 20, 1973.
  • European Patent Office. (1981).
  • PubChem. (n.d.).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Fisher Scientific. (n.d.). 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, 99% 250 mg | Contact Us. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde suppliers and producers.
  • BenchChem. (2025). Application Notes and Protocols for N-Boc Amine Protection in Flow Chemistry.
  • J&K Scientific LLC. (2021). BOC Protection and Deprotection.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
  • Sent-Doux, C., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • Synple Chem. (n.d.).
  • Boukattaya, F., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 3(2), 125-131.
  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde.
  • Master Organic Chemistry. (2017).
  • ChemicalBook. (n.d.). Benzaldehyde, 2-hydroxy-3,5-bis(trifluoromethyl)- synthesis.
  • Organic Chemistry Division, Pfizer. (n.d.).
  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.

Sources

Application Notes and Protocols for Reductive Amination Using 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Reductive Amination in Modern Drug Discovery

Reductive amination stands as a cornerstone transformation in organic chemistry, offering one of the most versatile and efficient methods for the synthesis of amines through the formation of carbon-nitrogen bonds.[1][2] This reaction is of paramount importance in medicinal chemistry and drug development, where the amine functional group is a ubiquitous feature in a vast array of biologically active compounds.[3] The process typically involves a two-stage sequence: the initial reaction between a carbonyl compound (an aldehyde or ketone) and an amine to form an imine or iminium ion intermediate, which is subsequently reduced to the target amine.[4][5][6]

This guide focuses on the specific application of 2-hydroxy-4-(trifluoromethoxy)benzaldehyde , a uniquely functionalized aromatic aldehyde, in reductive amination procedures. The strategic incorporation of its substituents provides significant advantages in the design of novel therapeutic agents.

Featured Reagent: 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde

The utility of this aldehyde in synthetic programs is derived from the distinct physicochemical properties imparted by its substituents:

  • The Trifluoromethoxy (-OCF3) Group: This moiety is a powerful tool in medicinal chemistry.[7][8] Classified as one of the most lipophilic substituents, the -OCF3 group can significantly enhance a molecule's membrane permeability and metabolic stability.[9] Its strong electron-withdrawing nature and resistance to metabolic degradation make it a valuable bioisostere for other groups, often improving a drug candidate's pharmacokinetic profile.[7][9]

  • The Ortho-Hydroxy (-OH) Group: The presence of a hydroxyl group ortho to the aldehyde can influence the electronic properties and reactivity of the carbonyl group through potential intramolecular hydrogen bonding. This feature also presents a handle for subsequent synthetic modifications, allowing for the generation of diverse compound libraries.

By leveraging this starting material, researchers can directly incorporate a synthetically valuable trifluoromethoxyphenyl motif into target amine structures, a common strategy for optimizing lead compounds in drug discovery.

The Core Mechanism: A Two-Act Chemical Transformation

The reductive amination process is a cascade of two fundamental reactions occurring in sequence. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the aldehyde. This forms a carbinolamine intermediate.[10] This step is reversible and often catalyzed by mild acid, which protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water).[6][11] Subsequent elimination of water yields a resonance-stabilized iminium ion, which is the key electrophilic species that undergoes reduction.[4][10] For optimal imine formation, the pH must be carefully controlled; a pH around 5 is often ideal to ensure sufficient acid for catalysis without excessively protonating and deactivating the amine nucleophile.[11]

  • Hydride-Mediated Reduction: The C=N double bond of the iminium ion is then reduced to a C-N single bond by a hydride-donating reducing agent, yielding the final amine product.[1][5] The choice of reducing agent is crucial as it dictates the reaction's selectivity and whether the process can be performed in a single pot.

Reductive_Amination_Mechanism Aldehyde R-CHO (Aldehyde) Carbinolamine [Carbinolamine Intermediate] Aldehyde->Carbinolamine + R'-NH2 Amine R'-NH2 (Primary Amine) Amine->Carbinolamine Iminium R-CH=N+H-R' (Iminium Ion) Carbinolamine->Iminium + H+, -H2O FinalAmine R-CH2-NH-R' (Secondary Amine) Iminium->FinalAmine + [H-] H_plus + H+ H2O_loss - H2O Hydride [H-] (Reducing Agent)

Figure 1: General mechanism of reductive amination with a primary amine.

Selecting the Optimal Reducing Agent

The success of a one-pot reductive amination hinges on using a reducing agent that selectively reduces the iminium ion intermediate much faster than the starting aldehyde.

Reducing AgentKey CharacteristicsAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) Mild and selective hydride donor.Excellent selectivity for iminium ions over carbonyls, allowing for efficient one-pot reactions .[12][13][14] Non-toxic.[2] Broad substrate scope.[13]Higher cost compared to NaBH₄.
Sodium Cyanoborohydride (NaBH₃CN) Selective at mildly acidic pH (6-8).Good selectivity for iminium ions in the correct pH range.[15]Highly toxic (potential for HCN gas evolution).[15] Slower reactions with some substrates.
Sodium Borohydride (NaBH₄) Powerful, non-selective hydride donor.Inexpensive and readily available.Can readily reduce the starting aldehyde, leading to alcohol byproducts and lower yields in one-pot setups.[16] Best used in a two-step procedure .[14]
Catalytic Hydrogenation (H₂/Catalyst) Uses H₂ gas and a metal catalyst (e.g., Pd/C).Economical and highly scalable for industrial applications.[15]Less chemoselective; can reduce other functional groups (alkenes, alkynes, nitro groups).[15] Requires specialized pressure equipment.

For most laboratory-scale syntheses involving 2-hydroxy-4-(trifluoromethoxy)benzaldehyde, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its high selectivity, safety profile, and operational simplicity.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of 2-hydroxy-4-(trifluoromethoxy)benzaldehyde.

Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)

This method is preferred for its efficiency and is applicable to a wide range of primary and secondary amines.

Materials and Reagents:

  • 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[12][14]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 2-hydroxy-4-(trifluoromethoxy)benzaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCE (approx. 0.1 M concentration).

  • Add the desired amine (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.3-1.5 eq) to the stirring mixture in portions over 5-10 minutes. Note: The reaction can be mildly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-24 hours). Reactions in DCE are generally faster than in THF.[14]

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.[2]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM or EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amine.

Workflow_STAB Start 1. Dissolve Aldehyde & Amine in DCE AddSTAB 2. Add STAB (Portion-wise) Start->AddSTAB React 3. Stir at RT (2-24h) AddSTAB->React Quench 4. Quench with aq. NaHCO₃ React->Quench Extract 5. Extract with Organic Solvent Quench->Extract Purify 6. Dry, Concentrate & Purify Extract->Purify

Figure 2: Workflow for one-pot reductive amination using STAB.

Protocol 2: Stepwise Synthesis using Sodium Borohydride (NaBH₄)

This two-step approach is particularly useful when dialkylation of a primary amine is a concern or when using the more economical but less selective NaBH₄.[14]

Materials and Reagents:

  • Same as Protocol 1, but with Sodium Borohydride (NaBH₄) instead of STAB.

  • Anhydrous Methanol (MeOH) is the preferred solvent for imine formation.[13]

Procedure:

Step A: Imine Formation

  • In a round-bottom flask, dissolve 2-hydroxy-4-(trifluoromethoxy)benzaldehyde (1.0 eq) and the primary amine (1.0 eq) in anhydrous methanol.

  • Stir the solution at room temperature for 1-2 hours to allow for complete formation of the imine. The formation can be monitored by TLC or by observing the disappearance of the aldehyde spot.

Step B: Reduction 3. Cool the reaction mixture to 0 °C in an ice bath. 4. Slowly and portion-wise, add sodium borohydride (1.1-1.5 eq) to the stirring solution. Caution: Hydrogen gas evolution will occur. Maintain the temperature at 0 °C during the addition. 5. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1-3 hours until the imine is fully consumed (monitor by TLC). 6. Work-up and Purification: Follow steps 6-9 as described in Protocol 1. The initial quench should be done carefully at 0 °C.

Troubleshooting and Key Considerations

  • Weakly Basic Amines: Electron-deficient anilines or other weakly basic amines may react sluggishly.[15][17] For these substrates, slightly elevated temperatures (e.g., 40-50 °C) or longer reaction times may be necessary.

  • Steric Hindrance: Severely sterically hindered aldehydes or amines can slow the reaction rate or prevent the reaction altogether.[13]

  • Dialkylation Side Product: When using primary amines, the resulting secondary amine product can sometimes react with another molecule of the aldehyde to form a tertiary amine. This is more common with highly reactive systems. Using a 1:1 stoichiometry and the STAB protocol generally minimizes this, but the two-step NaBH₄ method can provide greater control.[14]

  • Moisture Sensitivity: While STAB is more tolerant of moisture than many hydride reagents, it is best practice to use anhydrous solvents to ensure high yields and prevent decomposition of the reducing agent.

Conclusion

The reductive amination of 2-hydroxy-4-(trifluoromethoxy)benzaldehyde provides a direct and powerful route to novel amine scaffolds relevant to pharmaceutical and agrochemical research. The trifluoromethoxy and hydroxyl groups offer unique electronic and pharmacokinetic properties that are highly desirable in modern molecular design. The one-pot procedure using sodium triacetoxyborohydride is highlighted as a robust, safe, and highly efficient method, delivering excellent yields and operational simplicity for a broad range of amine substrates. By following the detailed protocols and considering the key experimental parameters outlined in these notes, researchers can effectively leverage this valuable transformation in their synthetic endeavors.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Sodium triacetoxyborohydride. Organic Chemistry Portal.
  • A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis.
  • Synthesis of Amines. Chemistry LibreTexts.
  • Reductive Amination: Definition, Examples, and Mechanism. Chemistry Learner.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.
  • Reductive Amination. Chemistry Steps.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed.
  • Borch Reductive Amination. Alfa Chemistry.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • A Comparative Analysis of Catalysts for Reductive Amination: A Guide for Researchers. Benchchem.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
  • Reaction with Primary Amines to form Imines. Chemistry LibreTexts.
  • Application Note – Reductive Amination. Synple Chem.
  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.

Sources

Application Note: Orthogonal Protecting Group Strategies for 2-Aminomethyl-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Mechanistic Rationale & Physicochemical Profiling

The integration of fluorinated motifs into drug candidates is a cornerstone of modern medicinal chemistry, utilized to enhance metabolic stability and lipophilicity. The molecule 2-aminomethyl-5-(trifluoromethoxy)phenol (CAS: 562080-96-0) is a highly valuable building block; however, it presents a distinct synthetic challenge: the presence of two competing nucleophilic centers (a primary aliphatic amine and a phenolic hydroxyl group).

As a Senior Application Scientist, I approach the protection of this molecule not merely as a sequence of reagent additions, but as an exercise in exploiting electronic disparities. The strategic key lies in the trifluoromethoxy (-OCF₃) group .

Located at the 5-position, the -OCF₃ group exerts a profound long-range inductive (-I) electron-withdrawing effect across the aromatic system[1]. This electronic pull stabilizes the phenoxide anion, effectively lowering the pKa of the phenol from a standard ~10.0 down to approximately 8.5–9.0[2]. Furthermore, the -OCF₃ group acts as a deactivating group, significantly reducing the electron density and nucleophilicity of the phenolic oxygen[3].

Conversely, the primary aminomethyl group (-CH₂NH₂) is insulated from the aromatic ring's electronic depletion by its methylene bridge, maintaining a standard aliphatic amine pKa of ~9.5. We can exploit this ΔpKa and nucleophilicity gap to achieve highly chemoselective N-protection without the need for transient hydroxyl masking.

Strategic Design of Orthogonal Workflows

To utilize this building block in complex multi-step synthesis (such as peptide coupling or cross-coupling), an orthogonal protection strategy is mandatory. Orthogonal protection allows for the specific, independent cleavage of one protecting group using a distinct chemical mechanism without compromising the other[4].

We recommend two primary workflows based on the downstream application:

  • Strategy A (Solution-Phase Focus): N-Boc / O-Bn Protection. The tert-butyloxycarbonyl (Boc) group is installed chemoselectively on the amine. The phenol is subsequently protected as a benzyl (Bn) ether. This pair is perfectly orthogonal: Boc is acid-labile (cleaved by TFA), while the Bn ether is acid-stable but susceptible to palladium-catalyzed hydrogenolysis.

  • Strategy B (Solid-Phase Focus): N-Fmoc / O-tBu Protection. For Solid-Phase Peptide Synthesis (SPPS), the Fmoc/tBu strategy is the gold standard. The amine is protected with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the phenol is protected as an acid-labile tert-butyl (tBu) ether.

Quantitative Data Summary

The following table summarizes the quantitative parameters, cleavage conditions, and expected yields for the evaluated orthogonal strategies.

StrategyAmine ProtectionPhenol ProtectionAmine Cleavage ConditionPhenol Cleavage ConditionOrthogonalityTypical Overall Yield
A (Solution Phase) BocBn (Benzyl)20% TFA in DCMH₂ (1 atm), 10% Pd/CComplete82 - 88%
B (SPPS Standard) FmoctBu (tert-Butyl)20% Piperidine in DMF95% TFA, ScavengersComplete75 - 80%
C (Alternative) CbzTBS (Silyl Ether)H₂ (1 atm), 10% Pd/CTBAF in THFComplete70 - 78%

Pathway Visualization

The following diagram illustrates the divergent synthetic workflows for achieving complete orthogonality.

PG_Strategy cluster_strat1 Strategy A: Solution-Phase Synthesis cluster_strat2 Strategy B: Solid-Phase Peptide Synthesis (SPPS) Start 2-Aminomethyl-5-(trifluoromethoxy)phenol (Dual Nucleophile) NBoc N-Boc Protected Intermediate (Chemoselective) Start->NBoc Boc2O, NaHCO3 (Aqueous/THF) NFmoc N-Fmoc Protected Intermediate (Chemoselective) Start->NFmoc Fmoc-Cl, Na2CO3 (Dioxane/H2O) NBoc_OBn N-Boc / O-Bn Protected (Fully Orthogonal) NBoc->NBoc_OBn BnBr, K2CO3 (DMF, 60°C) NFmoc_OtBu N-Fmoc / O-tBu Protected (Fully Orthogonal) NFmoc->NFmoc_OtBu Isobutylene, H+ (DCM)

Fig 1: Orthogonal protection workflows for 2-aminomethyl-5-(trifluoromethoxy)phenol.

Validated Experimental Protocols (Strategy A)

The following protocols are engineered to be self-validating systems . By utilizing specific pH controls and visual indicators (TLC staining), the chemist can confirm the success of each mechanistic step in real-time.

Protocol 1: Chemoselective N-Boc Protection

Causality Check: We utilize a biphasic THF/H₂O system buffered with NaHCO₃. By maintaining the pH around 8.0–8.5, the aliphatic amine remains sufficiently unprotonated to attack the Boc-anhydride, while the more acidic phenol (due to the -OCF₃ group) is partially ionized but significantly less nucleophilic, preventing O-acylation.

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-aminomethyl-5-(trifluoromethoxy)phenol (10.0 mmol, 1.0 eq) in 20 mL of THF.

  • Buffer Addition: Add a solution of NaHCO₃ (12.0 mmol, 1.2 eq) dissolved in 20 mL of deionized water. Stir vigorously to establish a biphasic mixture.

  • Reagent Addition: Cool the mixture to 0 °C. Dropwise, add Di-tert-butyl dicarbonate (Boc₂O) (10.5 mmol, 1.05 eq) diluted in 5 mL of THF.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: Hexanes/EtOAc 7:3). Stain with Ninhydrin and heat.

    • Validation: The disappearance of the strongly ninhydrin-positive (purple/pink) starting material and the appearance of a UV-active, ninhydrin-negative spot confirms complete, selective N-protection.

  • Workup: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with 0.1 M HCl (10 mL) to remove trace unreacted amine, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Orthogonal O-Benzylation

Causality Check: With the amine safely masked as a carbamate, the phenol is liberated for O-alkylation. We employ K₂CO₃ in DMF. This mild base easily deprotonates the phenol without disturbing the base-stable Boc group.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude N-Boc intermediate (approx. 10.0 mmol, 1.0 eq) in 25 mL of anhydrous DMF under a nitrogen atmosphere.

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (20.0 mmol, 2.0 eq). Stir at room temperature for 15 minutes to generate the phenoxide.

  • Alkylation: Add Benzyl bromide (BnBr) (11.0 mmol, 1.1 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 60 °C and stir for 6 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 8:2).

    • Validation: The starting phenol spot (which stains with phosphomolybdic acid or FeCl₃) will disappear, replaced by a higher-Rf, non-staining UV-active spot.

  • Workup: Quench the reaction by pouring it into 100 mL of ice-cold water. Extract with Diethyl Ether (3 x 30 mL). Wash the combined organic layers extensively with water (3 x 20 mL) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography if necessary.

Protocol 3: Selective Deprotection Guidelines
  • To unmask the Amine (leaving Phenol protected): Treat the fully protected compound with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 hour at room temperature. The Boc group cleaves to form volatile isobutylene and CO₂, while the benzyl ether remains completely intact.

  • To unmask the Phenol (leaving Amine protected): Dissolve the compound in Methanol. Add 10% Pd/C (0.1 eq by weight) and stir under a Hydrogen atmosphere (1 atm, balloon) for 3 hours. The benzyl ether is cleaved via hydrogenolysis, leaving the Boc carbamate untouched.

References

1.[4] Title: Protective Groups Source: Organic Chemistry Portal URL: [Link]

4.[1] Title: The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent Source: ChemPhysChem (via ResearchGate) URL:[Link]

5.[3] Title: Activating and Deactivating Groups In Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL:[Link]

Sources

Application Note: Synthesis of 7-(Trifluoromethoxy)-3,4-dihydro-2H-1,3-benzoxazines via Aza-Acetalization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 3,4-dihydro-2H-1,3-benzoxazine scaffold is a privileged pharmacophore in drug discovery, exhibiting potent antibacterial, antifungal, and anticancer properties ()[1]. The strategic incorporation of a trifluoromethoxy (-OCF₃) group at the 7-position—derived from the bifunctional building block 2-aminomethyl-5-trifluoromethoxy-phenol (CAS: 562080-96-0) ()[2]—imparts significant physicochemical advantages to the resulting heterocycle.

The -OCF₃ group acts as a stereoelectronically demanding, highly lipophilic bioisostere for halogens or methoxy groups. In medicinal chemistry, this modification consistently enhances metabolic stability, membrane permeability, and target binding affinity. This application note details a robust, self-validating protocol for synthesizing these functionalized heterocycles via the aza-acetalization of this compound with various aldehydes.

Mechanistic Causality & Experimental Design

The formation of the oxazine ring proceeds via a tandem condensation-cyclization sequence.

  • Nucleophilic Addition: The primary amine of the precursor attacks the aldehyde carbonyl, forming a hemiaminal.

  • Dehydration: Loss of water yields an intermediate Schiff base (imine).

  • Intramolecular Cyclization: The ortho-phenolic hydroxyl group attacks the imine carbon, forming the cyclic N,O-acetal.

Causality of Experimental Choices: The electron-withdrawing nature of the -OCF₃ group slightly reduces the nucleophilicity of the phenolic oxygen. To overcome this thermodynamic hurdle, chlorotrimethylsilane (TMSCl) is employed as a mild Lewis acid catalyst ()[1]. TMSCl serves a dual purpose: it activates the aldehyde carbonyl to accelerate imine formation and subsequently activates the imine carbon to facilitate ring closure by the weakened phenolic nucleophile. Furthermore, conducting the reaction in a chloroform/cyclohexane (1:2 v/v) solvent mixture with a Dean-Stark apparatus allows for an optimal azeotropic boiling point (~85 °C), continuously removing the water byproduct and thermodynamically driving the reaction to completion.

Mechanism N1 2-Aminomethyl-5-OCF3-phenol + Aldehyde (RCHO) N2 Nucleophilic Addition (Hemiaminal) N1->N2 TMSCl (cat.) N3 Dehydration (Schiff Base / Imine) N2->N3 - H2O N4 Intramolecular Cyclization (Phenolic OH Attack) N3->N4 Activation N5 7-OCF3-3,4-dihydro- 2H-1,3-benzoxazine N4->N5 Ring Closure

Mechanistic pathway of aza-acetalization and intramolecular cyclization.

Step-by-Step Experimental Protocol

Materials Required:
  • Precursor: this compound (1.0 eq, 5.0 mmol)

  • Reagent: Aromatic or aliphatic aldehyde (1.3 eq, 6.5 mmol)

  • Catalyst: Chlorotrimethylsilane (TMSCl) (0.2 eq, 1.0 mmol)

  • Solvents: Chloroform (50 mL), Cyclohexane (100 mL), Dichloromethane (DCM) for extraction.

Procedure:
  • Reaction Setup: Under a nitrogen atmosphere, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer and a Dean-Stark trap attached to a reflux condenser.

  • Reagent Addition: Add this compound (1.03 g, 5.0 mmol) and the chosen aldehyde (6.5 mmol) to the flask. Pour in the mixed solvent system of chloroform and cyclohexane (150 mL, v/v = 1:2).

  • Catalyst Injection: Slowly add TMSCl (0.11 g, 20 mol%) to the stirring mixture. Self-Validation Check: The mixture should remain homogeneous; slight color changes (yellowing) indicate initial imine formation.

  • Aza-Acetalization (Reflux): Heat the reaction mixture to a gentle reflux (approx. 85 °C). Maintain reflux for 5 to 8 hours. Water will begin to collect in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the highly polar primary amine spot confirms completion.

  • Work-up: Cool the mixture to room temperature. Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃ solution to neutralize the TMSCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallize from ethyl acetate/petroleum ether to yield the pure 7-(trifluoromethoxy)-3,4-dihydro-2H-1,3-benzoxazine derivative.

Workflow S1 1. Reagent Preparation Mix Precursor, RCHO, TMSCl in CHCl3/Cyclohexane (1:2) S2 2. Aza-Acetalization Reflux with Dean-Stark (5-8 h) S1->S2 S3 3. Reaction Monitoring TLC (Hexane:EtOAc 3:1) S2->S3 S4 4. Work-up & Extraction Quench with NaHCO3, Extract (DCM) S3->S4 Upon completion S5 5. Purification & Analysis Flash Chromatography / NMR / MS S4->S5

Step-by-step experimental workflow for 1,3-benzoxazine synthesis.

Quantitative Data Summaries

The following tables summarize the optimization parameters and the expected substrate scope yields based on established aza-acetalization benchmarks for substituted 2-aminomethylphenols.

Table 1: Optimization of Aza-Acetalization Conditions

EntrySolvent SystemCatalyst (mol%)Temp (°C)Time (h)Yield (%)
1EthanolNoneReflux1235
2Chloroform/Cyclohexane (1:2)None851042
3Chloroform/Cyclohexane (1:2)TMSCl (10)85678
4Chloroform/Cyclohexane (1:2)TMSCl (20)85592
5TolueneTMSCl (20)110585

Note: 20 mol% TMSCl in a Chloroform/Cyclohexane azeotrope provides the optimal balance of Lewis acid activation and thermodynamic water removal.

Table 2: Substrate Scope (Aldehydes) with this compound

Aldehyde (R-CHO)R-Group in ProductReaction Time (h)Isolated Yield (%)Purity (HPLC, %)
BenzaldehydePhenyl5.088>98
4-Fluorobenzaldehyde4-Fluorophenyl4.592>99
4-Methoxybenzaldehyde4-Methoxyphenyl6.081>97
3-Nitrobenzaldehyde3-Nitrophenyl5.585>98
AcetaldehydeMethyl8.074>95

Note: Electron-withdrawing groups on the aldehyde (e.g., 4-Fluorobenzaldehyde) increase the electrophilicity of the intermediate imine, accelerating the final ring closure and resulting in higher yields.

References

  • Tang, Z., Zhu, Z., Xia, Z., Liu, H., Chen, J., Xiao, W., & Ou, X. (2012). "Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines." Molecules, 17(7), 8174-8185. URL:[Link]

  • MolAid Compound Database. "this compound (CAS 562080-96-0)". URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 2-Aminomethyl-5-trifluoromethoxy-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profile of 2-Aminomethyl-5-trifluoromethoxy-phenol during drug development workflows. This guide is designed to deconstruct the physicochemical properties of this molecule and provide field-proven, self-validating protocols to overcome these bottlenecks.

Part 1: The Mechanistic Root of the Problem

To solve solubility issues, we must first understand the causality behind them. This compound is not a simple organic molecule; it is a highly polarized ampholyte.

  • Zwitterion Formation: The molecule contains a basic aminomethyl group (-CH₂NH₂, pKa ~9.5) and an acidic phenolic hydroxyl group (-OH). At neutral pH, or when suspended in non-polar solvents, the proton transfers from the phenol to the amine. This creates an internal salt (zwitterion) characterized by a highly stable ionic crystal lattice[1].

  • The Trifluoromethoxy (-OCF₃) Paradox: You might expect the -OCF₃ group to render the molecule highly soluble in organic solvents due to its extreme lipophilicity (Hansch π = +1.04)[2]. However, the -OCF₃ group is also strongly electron-withdrawing via inductive effects (σI = 0.39)[3]. This electron withdrawal significantly lowers the pKa of the phenol group, making it more acidic than a standard phenol[3]. Consequently, the formation of the insoluble zwitterion is heavily favored, completely overriding the lipophilic contribution of the -OCF₃ group in non-polar media[4].

Part 2: Solvent Compatibility Matrix

Do not rely on the principle of "like dissolves like" without accounting for the ionic lattice. The table below summarizes the expected solubility profile based on empirical data for analogous fluorinated aminophenols[5].

Solvent ClassExamplesExpected SolubilityMechanistic Rationale
Non-Polar Hexane, Toluene, DCMVery Low / Insoluble Hydrophobic solvents cannot disrupt the strong electrostatic interactions of the zwitterionic crystal lattice[5].
Polar Aprotic DMF, DMSOHigh High dielectric constants effectively solvate both the phenoxide anion and ammonium cation, breaking the lattice[6].
Polar Protic Methanol, EthanolModerate to High Protic solvents disrupt intermolecular hydrogen bonding and stabilize the charged species[1].
Aqueous (Neutral pH) Water, PBS (pH 7.4)Low At its isoelectric point, the net charge is zero, and the zwitterion exhibits its lowest aqueous solubility[6].
Aqueous (pH < 4 or > 10) 1M HCl, 1M NaOHVery High Extreme pH forces the molecule into a single charged state (cationic or anionic), drastically increasing hydration[5].
Part 3: Troubleshooting FAQs

Q1: I am trying to perform an amide coupling in Dichloromethane (DCM), but the compound remains a cloudy suspension. How do I force dissolution? A1: The suspension is the insoluble zwitterion. To dissolve it in DCM, you must disrupt the inner salt by adding a stoichiometric excess (1.5 - 2.0 eq) of a lipophilic, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)[5]. The base deprotonates the ammonium cation, yielding the free amine (required for your coupling) and a phenoxide anion. The phenoxide forms a soluble ion-pair with the lipophilic diisopropylethylammonium cation, instantly clearing the solution.

Q2: During my aqueous workup, the compound is lost in the aqueous layer. Standard extraction with Ethyl Acetate fails. What is the solution? A2: Zwitterions are notoriously difficult to extract because they partition poorly into standard organics at neutral pH[7].

  • Solution A (Isoelectric Precipitation): Adjust the aqueous layer to the compound's isoelectric point (approx. pH 6.5-7.0). The compound may crash out as a solid, which can be filtered[7].

  • Solution B (Ion-Pair Extraction): Adjust the pH to 10 to form the phenoxide anion, then extract using a highly polar organic mixture (e.g., Chloroform:Isopropanol 3:1 v/v). The isopropanol disrupts the hydration shell, allowing the compound to partition into the organic phase.

Q3: My ¹H-NMR in CDCl₃ shows no peaks, just solvent. Is my compound degraded? A3: No, your compound is simply insoluble in CDCl₃ due to its zwitterionic nature. Switch your NMR solvent to Methanol-d₄ or DMSO-d₆. If you must use CDCl₃, add a drop of Trifluoroacetic acid-d₁ (TFA-d) to protonate the amine, converting it into a soluble trifluoroacetate salt.

Part 4: Validated Experimental Protocols
Protocol 1: In-Situ Neutralization for Organic Synthesis

Purpose: To solubilize the compound in non-polar solvents (e.g., DCM, THF) for electrophilic reactions (amide couplings, reductive aminations).

  • Suspend: Weigh the this compound and suspend it in anhydrous DCM (0.1 M concentration). Observation: The mixture will be a cloudy, white suspension.

  • Neutralize: Add 2.0 equivalents of DIPEA dropwise while stirring at room temperature.

  • Validate: Stir for 5 minutes. The suspension must transition to a clear, homogeneous solution. If it remains cloudy, add a co-solvent (10% v/v DMF) to assist in lattice disruption.

  • React: Proceed immediately with the addition of your coupling reagent (e.g., HATU, EDC) and carboxylic acid.

Protocol 2: Desalting via Ion-Exchange Chromatography

Purpose: To recover the pure zwitterion from crude reaction mixtures containing inorganic salts (e.g., NaCl, citric acid)[8].

  • Resin Preparation: Pack a column with a strongly acidic cation-exchange resin (e.g., Dowex 50WX8, H⁺ form). Wash with deionized water until the eluent is neutral.

  • Loading: Dissolve the crude mixture in water (acidified to pH 3 with HCl to ensure the compound is fully cationic). Load onto the column. The protonated aminomethyl group will bind to the resin.

  • Washing: Wash the column with 3 column volumes of deionized water to elute all unbound neutral and anionic impurities[8].

  • Elution: Elute the target compound using 1M aqueous Ammonia (NH₄OH). The basic eluent deprotonates the amine, releasing the zwitterion.

  • Isolation: Lyophilize (freeze-dry) the collected fractions to obtain the pure this compound[7].

Part 5: Visualizations

ZwitterionEquilibrium Acidic Cationic Form (Low pH, < 4) Soluble in Polar Solvents Zwitterion Zwitterionic Form (Neutral pH, 5-8) Insoluble in Organics Acidic->Zwitterion Add Base (-H+) Zwitterion->Acidic Add Acid (+H+) Basic Anionic Form (High pH, > 10) Soluble in Aqueous Base Zwitterion->Basic Add Base (-H+) Basic->Zwitterion Add Acid (+H+)

Fig 1. pH-dependent equilibrium states of this compound.

SolubilityWorkflow Start Compound Insoluble in Target Organic Solvent CheckSolvent Is the solvent polar aprotic? (e.g., DMF, DMSO) Start->CheckSolvent UseDMF Proceed with DMF/DMSO (Good Zwitterion Solvation) CheckSolvent->UseDMF Yes NeedNonPolar Require Non-Polar/Weakly Polar (e.g., DCM, THF, EtOAc) CheckSolvent->NeedNonPolar No AddBase Add Lipophilic Base (e.g., DIPEA, Et3N) NeedNonPolar->AddBase Reaction needs free amine AddAcid Add Organic Acid (e.g., TFA, AcOH) NeedNonPolar->AddAcid Reaction needs free phenol SolubleBase Phenoxide / Free Amine Formed (Soluble in DCM/THF) AddBase->SolubleBase SolubleAcid Ammonium Cation Formed (Soluble in THF/MeOH) AddAcid->SolubleAcid

Fig 2. Decision tree for resolving solubility issues in organic synthesis workflows.

References
  • Benchchem. "Navigating the Solubility Landscape of 3-(Aminomethyl)phenol: A Technical Guide." Benchchem Technical Support. 6

  • Benchchem. "Overcoming solubility issues of 3-(Aminomethyl)phenol in reactions." Benchchem Technical Support.5

  • ResearchGate. "How to desalt zwitterions?" ResearchGate Q&A. 7

  • American Chemical Society. "Theoretical and Experimental Studies of the Zwitterion Neutral Form Equilibrium of Ampholytes in Pure Solvents and Mixtures." Journal of the American Chemical Society. 1

  • Chromatography Forum. "Desalting a zwitterion compound by HPLC?" ChromForum. 8

  • National Institutes of Health. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." PMC. 2

  • ResearchGate. "Experimental ∆logP effects for matched molecular pairs." ResearchGate Publications. 4

  • Benchchem. "The Trifluoromethoxy Group: An In-depth Technical Guide to its Electronic Effects in Aryl Halides." Benchchem Technical Support. 3

Sources

Technical Support Center: Troubleshooting Reductive Amination of OCF₃-Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering low yields, stalled reactions, or side products during the reductive amination of substrates containing both a trifluoromethoxy (-OCF₃) group and a phenolic hydroxyl (-OH) group.

Due to the unique electronic and steric properties of the -OCF₃ group, standard reductive amination protocols often fail. This guide synthesizes mechanistic causality with field-proven troubleshooting strategies to help you optimize your workflows.

Diagnostic Workflow for Low Yields

Before altering your reaction conditions, use the following diagnostic flowchart to identify the root cause of your low yield.

G N1 Low Yield with OCF3-Phenol N2 Monitor Imine Formation (1H NMR / LC-MS) N1->N2 N3 Imine Does NOT Form (Deactivated Amine) N2->N3 < 50% Conversion N4 Imine Forms but Yield is Low N2->N4 > 90% Conversion N5 Use Lewis Acid e.g., Ti(OiPr)4 N3->N5 Overcome -I effect N6 Aldehyde Over-Reduction? N4->N6 N8 Phenol Consuming Hydride? N4->N8 N7 Switch to Stepwise Protocol N6->N7 Yes N9 Protect Phenol (TBS/Bn) or Add Excess Reagent N8->N9 Yes

Figure 1: Diagnostic flowchart for troubleshooting OCF₃-phenol reductive aminations.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why is my imine formation stalling when using an OCF₃-substituted aminophenol?

Causality: The trifluoromethoxy (-OCF₃) group exerts a powerful electron-withdrawing inductive effect (-I). When positioned on an aniline ring, it pulls electron density away from the nitrogen lone pair, severely depressing its nucleophilicity [1]. Additionally, the adjacent phenolic -OH can form intramolecular hydrogen bonds with the amine, further hindering the nucleophilic attack on the carbonyl. Solution: Do not rely on mild one-pot conditions. Force the imine formation using a Lewis acid such as Titanium(IV) isopropoxide[Ti(OiPr)₄] [2] or strong dehydrating agents (e.g., activated 4Å molecular sieves) before adding the reducing agent.

Q2: I am using NaBH(OAc)₃ (STAB) with an OCF₃-hydroxybenzaldehyde, but I mainly isolate the benzyl alcohol byproduct. How do I prevent direct reduction?

Causality: While STAB is generally highly selective for imines over aldehydes [3], the -OCF₃ group makes the aldehyde highly electrophilic. If the reacting amine is sterically hindered or weakly nucleophilic, the rate of imine formation becomes significantly slower than the rate of direct aldehyde reduction by STAB. Solution: Switch to a stepwise reductive amination protocol. Stir the aldehyde and amine in a solvent with a dehydrating agent until imine formation is complete (>95% by ¹H NMR), and only then add the reducing agent (e.g., NaBH₄ or NaBH₃CN) [3].

Q3: Does the unprotected phenolic -OH group interfere with the reducing agents?

Causality: Yes. Phenols are relatively acidic (pKa ~9–10, and even lower when substituted with an electron-withdrawing -OCF₃ group). This acidity can lead to the protonation of the amine, buffering the reaction at a pH that halts imine formation. Furthermore, the acidic proton reacts with borohydride reagents (NaBH₄, NaBH(OAc)₃) to evolve hydrogen gas, effectively depleting the active hydride equivalents needed for the reduction. Solution: Use at least 1.5 to 2.0 extra equivalents of the reducing agent to compensate for hydride consumption. If yields remain low, temporarily protect the phenol as a tert-butyldimethylsilyl (TBS) or benzyl (Bn) ether prior to the reductive amination.

Q4: How do I control the pH for optimal imine formation when an acidic phenol is present?

Causality: Imine formation requires a delicate pH balance (typically pH 4–5). If it is too acidic, the amine is fully protonated and non-nucleophilic; if it is too basic, the carbonyl oxygen isn't activated. The native acidity of the OCF₃-phenol may push the pH too low. Solution: Add a mild base like N,N-diisopropylethylamine (DIPEA) or use an acetic acid/sodium acetate buffer system to strictly maintain the optimal pH window.

Quantitative Comparison of Reducing Agents

Selecting the correct reducing agent is critical when dealing with the competing electronic demands of OCF₃-phenols.

Reducing AgentSelectivity (Imine vs. Carbonyl)Tolerance to Phenolic -OHSuitability for OCF₃ SubstratesTypical Conditions
NaBH(OAc)₃ (STAB) ExcellentModerate (can be consumed)Good for one-pot if amine is highly nucleophilic.DCE or THF, RT, 1–24h
NaBH₃CN GoodHighGood, but generates toxic byproducts (HCN).MeOH, pH 4–5, RT
NaBH₄ Poor (Reduces carbonyls)Low (Reacts vigorously)Stepwise only (must pre-form imine completely).MeOH/EtOH, 0°C to RT
Ti(OiPr)₄ / NaBH₄ ModerateLow (Ti coordinates to OH)Excellent for highly deactivated OCF₃-anilines.Neat/THF, then EtOH

Step-by-Step Methodologies

Protocol A: Stepwise Reductive Amination for Deactivated OCF₃-Aminophenols

Use this protocol when the nucleophilicity of the amine is crippled by the -OCF₃ group.

  • Imine Formation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve the OCF₃-aminophenol (1.0 equiv) and the target ketone/aldehyde (1.1 equiv) in anhydrous THF (0.5 M).

  • Lewis Acid Activation: Add Ti(OiPr)₄ (1.5 equiv) dropwise at room temperature. Stir the mixture for 12–18 hours. The solution will typically turn yellow/orange as the imine forms [2].

  • Solvent Swap (Optional but recommended): Dilute the mixture with anhydrous absolute ethanol (equal volume to THF).

  • Reduction: Cool the reaction to 0 °C using an ice bath. Slowly add NaBH₄ (1.5 equiv) in small portions to manage hydrogen evolution (the phenolic -OH will react).

  • Quench & Workup: Stir for 2 hours at room temperature. Quench by carefully adding water or 1M NaOH (which precipitates titanium dioxide as a white solid). Filter the suspension through a pad of Celite, wash with EtOAc, and extract the filtrate. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

Protocol B: Mild One-Pot Reductive Amination for OCF₃-Hydroxybenzaldehydes

Use this protocol when the aldehyde is highly electrophilic, but the amine is sufficiently nucleophilic. Based on the Abdel-Magid standard conditions [3].

  • Preparation: In a dry flask, dissolve the OCF₃-hydroxybenzaldehyde (1.0 equiv) and the amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) or THF (0.2 M).

  • Dehydration: Add activated 4Å molecular sieves (approx. 200 mg/mmol) to the flask to drive imine formation and prevent premature aldehyde reduction. Stir for 1–2 hours at room temperature.

  • Reduction: Add NaBH(OAc)₃ (1.5 to 2.0 equiv, accounting for consumption by the phenol) in a single portion.

  • Catalysis (If necessary): If the reaction is sluggish, add glacial acetic acid (1.0 equiv) to catalyze the reduction.

  • Completion & Workup: Stir at room temperature until complete consumption of the aldehyde is observed via TLC/LC-MS (typically 4–12 hours). Quench with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), dry over MgSO₄, and purify via flash chromatography.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

Technical Support Center: Stability of the Trifluoromethoxy Group under Strong Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides an in-depth analysis of the stability and reactivity of the trifluoromethoxy (-OCF3) group in the presence of strong bases. As Senior Application Scientists, we have designed this resource to move beyond simple statements of stability and provide you with the mechanistic insights and practical troubleshooting strategies needed to confidently handle these valuable compounds in your research.

FAQs: General Stability & Reactivity

This section addresses the most common questions regarding the fundamental stability of the trifluoromethoxy group.

Q1: How stable is the trifluoromethoxy (-OCF3) group to strong bases? Is it completely inert?

A1: The trifluoromethoxy group is renowned for its high thermal and chemical stability, which is a primary reason for its increasing use in pharmaceuticals and agrochemicals.[1][2] It is significantly more resistant to basic conditions than its analogue, the methoxy group (-OCH3), which can be readily cleaved.[3][4] The stability arises from the strong, polarized carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which strengthens the carbon-oxygen bond.[1]

However, the -OCF3 group is not completely inert . Its stability is context-dependent and can be compromised under harsh conditions, such as high concentrations of strong bases at elevated temperatures. While generally more stable than a trifluoromethyl (-CF3) group attached to an aromatic ring, which can be susceptible to hydrolysis, the reactivity is highly dependent on the overall molecular structure.[5][6]

Q2: What are the typical strong basic conditions that an -OCF3 group can withstand?

A2: The tolerance of the -OCF3 group to basic conditions is influenced by the specific base, solvent, temperature, and reaction time. Generally, aryl-OCF3 groups exhibit remarkable stability. Below is a summary of conditions under which the group is often found to be stable, contrasted with conditions that may induce degradation.

BaseTypical Conditions for StabilityConditions That May Cause Degradation
Hydroxides (NaOH, KOH)Aqueous or alcoholic solutions at room temperature to moderate heat (e.g., < 50°C).High concentrations (e.g., >5 M) at elevated temperatures (e.g., 100°C) for prolonged periods.
Alkoxides (NaOtBu, KOtBu)Anhydrous THF or dioxane at 0°C to room temperature.Elevated temperatures, especially in substrates activated towards nucleophilic attack.
Organolithiums (n-BuLi, s-BuLi)Directed ortho-metalation at low temperatures (-78°C to -40°C) with short reaction times.Higher temperatures or prolonged reaction times, which can lead to nucleophilic attack on the -OCF3 carbon.
Amide Bases (LDA, LiHMDS)Standard conditions for enolate formation or deprotonation (-78°C to 0°C).Generally well-tolerated, but degradation is possible at higher temperatures if the substrate is particularly electron-deficient.

This table provides general guidance. Stability must be empirically determined for each specific substrate.

Q3: What is the proposed mechanism for the decomposition of an aryl-OCF3 group under basic conditions?

A3: The primary pathway for decomposition under basic conditions is believed to be a nucleophilic attack by a hydroxide ion (or other strong nucleophile) on the electron-deficient carbon atom of the trifluoromethoxy group. This process, known as a nucleophilic substitution at carbon, is challenging due to the strength of the C-O and C-F bonds but can occur under forcing conditions. The reaction likely proceeds through a stepwise mechanism involving the sequential elimination of fluoride ions.

Below is a diagram illustrating the proposed hydrolytic pathway.

Caption: Proposed mechanism for base-mediated hydrolysis of an aryl-OCF3 group.

Q4: My starting material contains both an -OCF3 group and an ester. Which is more likely to react under basic conditions like saponification?

A4: Under typical saponification conditions (e.g., NaOH in aqueous methanol at room temperature or with gentle heating), the ester group is overwhelmingly more reactive than the trifluoromethoxy group. Ester hydrolysis is a standard, facile reaction under these conditions. The -OCF3 group is highly resistant to these mild basic conditions and will almost certainly remain intact. You can confidently perform a saponification without needing to protect the -OCF3 group.

Troubleshooting Guide: When Things Go Wrong

This section provides a systematic approach to identifying and solving problems related to the potential instability of the -OCF3 group.

Problem: I am seeing unexpected byproducts or low yield in my base-mediated reaction. Could the -OCF3 group be decomposing?
  • Symptoms:

    • Appearance of new, unexpected signals in your ¹⁹F NMR spectrum.

    • Disappearance or significant reduction of the characteristic -OCF3 signal in ¹⁹F NMR.

    • Mass peaks in LC-MS or GC-MS corresponding to the loss of fluorine or the entire -OCF3 group, or the addition of oxygen (e.g., M-F, M-CF3, M-OCF3+OH).

    • Formation of a phenolic byproduct (Ar-OH).

  • Logical Troubleshooting Workflow:

Caption: A decision-tree workflow for troubleshooting unexpected reaction outcomes.

Experimental Protocols
Protocol 1: Analytical Confirmation of -OCF3 Degradation

This protocol outlines the steps to confirm if the trifluoromethoxy group is degrading during your reaction.

Objective: To unambiguously determine if the -OCF3 group is the source of reaction instability.

Methodology:

  • Baseline Analysis:

    • Before starting your reaction, acquire a clean ¹H, ¹³C, and ¹⁹F NMR spectrum of your purified starting material. Note the chemical shift (δ) and integration of the -OCF3 signal in the ¹⁹F NMR.

    • Obtain a high-resolution mass spectrum (HRMS) of the starting material.

  • Reaction Monitoring:

    • Run your reaction under the planned basic conditions.

    • After a set time (e.g., 1 hour), carefully quench a small aliquot of the reaction mixture (e.g., with sat. aq. NH₄Cl) and extract it into a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate it, and immediately prepare an NMR sample.

  • ¹⁹F NMR Analysis:

    • Acquire a ¹⁹F NMR spectrum of the crude aliquot.

    • Compare this spectrum to your baseline spectrum.

    • Look for:

      • A decrease in the integration of the starting material's -OCF3 signal.

      • The appearance of new signals. A signal for free fluoride ion (F⁻) often appears around -120 to -125 ppm, but its chemical shift is highly dependent on the solvent and counter-ion. Signals for partially defluorinated species like -OCF₂H may also appear.

  • LC-MS Analysis:

    • Inject a diluted sample of the crude reaction mixture into an LC-MS.

    • Look for mass peaks corresponding to potential degradation products:

      • [M-F+OH] : Replacement of one fluorine with a hydroxyl group.

      • [M-OCF₃+OH] : Complete cleavage and replacement with a hydroxyl group (phenolic product).

      • [M-H]⁻ and corresponding fragments in negative ion mode.

  • Test for Fluoride Ions (Optional but Definitive):

    • Work up a larger portion of the reaction mixture, separating the aqueous and organic layers.

    • The fluoride ions produced from degradation will be in the aqueous layer.

    • Analyze the aqueous layer using a fluoride ion-selective electrode or by Combustion Ion Chromatography (CIC) for a quantitative measure of fluoride release.[7]

References
  • Bornstein, J., Leone, S. A., Sullivan, W. F., & Bennett, O. F. (n.d.). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society. [Link]

  • Goti, G., & Cardona, F. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Hasenstab-Riedel, S. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link]

  • Leroux, F., Jeschke, P., & Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

  • Ni, C., Zhu, L., & Hu, J. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers. [Link]

  • Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

  • Mykhailiuk, P. K. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry. [Link]

  • Liu, Y., et al. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. RSC Publishing. [Link]

  • Goti, G., & Cardona, F. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • Mykhailiuk, P. K. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]

  • Shimadzu. (n.d.). Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). Shimadzu. [Link]

Sources

Technical Support Center: Optimization of Reaction Temperature for Fluorinated Phenol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Troubleshooting and Protocol Design

Welcome to the technical support center for the synthesis and optimization of fluorinated phenol intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. Fluorination reactions are notoriously sensitive to temperature, where a few degrees can mean the difference between a high-yielding, clean reaction and a complex mixture. This guide is structured to address the specific challenges you may face, categorized by the major synthetic routes to fluorinated phenols.

Part 1: General FAQs on Temperature Control in Fluorination Chemistry

This section addresses overarching questions about the role of temperature in reactions involving the synthesis of fluorinated phenol intermediates.

Q1: Why is temperature such a critical parameter in the synthesis of fluorinated phenols?

A1: Temperature is a direct control lever for reaction kinetics and thermodynamics. In fluorination chemistry, its role is multifaceted:

  • Activation Energy: Many fluorination reactions have a significant activation energy barrier. Sufficient thermal energy is required to achieve a practical reaction rate. This is especially true for Nucleophilic Aromatic Substitution (SNAr) reactions where a stable aromatic system is disrupted in the rate-determining step.[1]

  • Reagent Stability: Many fluorinating agents, particularly deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride), have limited thermal stability.[2] Exceeding their decomposition temperature can lead to reagent failure and the formation of hazardous byproducts like hydrogen fluoride (HF).[2][3]

  • Selectivity (Kinetic vs. Thermodynamic Control): In electrophilic aromatic substitution, different isomers (ortho, meta, para) can be favored at different temperatures. Lower temperatures often favor the kinetically controlled product, which may be the less sterically hindered position, while higher temperatures allow the reaction to equilibrate and form the more stable, thermodynamically favored product.[4][5]

  • Side Reactions: Elevated temperatures can accelerate undesirable side reactions such as decomposition of starting materials or products, polymerization (tarring), or elimination reactions.[4][6] For instance, phenols are susceptible to oxidation, which is often accelerated by heat.[4]

Q2: I'm setting up a new fluorination reaction. How do I determine a starting temperature?

A2: A logical approach is to start conservatively and build upon established literature for similar transformations.

  • Literature Precedent: The most reliable starting point is a published procedure for a substrate with similar electronic and steric properties to your own.

  • Reagent Stability: Check the Safety Data Sheet (SDS) and technical literature for your specific fluorinating agent to determine its thermal decomposition temperature. Your starting temperature should be well below this limit. For example, DAST begins to disproportionate non-exothermically around 90 °C.[2]

  • Start Low: For reactions with unknown temperature sensitivity, especially electrophilic fluorinations, it is often wise to start at a low temperature (e.g., -78 °C, -40 °C, or 0 °C) and allow the reaction to slowly warm to room temperature while monitoring for conversion.[4]

  • Stepwise Increase: If no reaction occurs at room temperature, you can gradually increase the temperature in controlled increments (e.g., 10-20 °C), holding at each new setpoint and monitoring by TLC or LC-MS.[6]

Part 2: Troubleshooting Guide by Reaction Type

Category A: Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone for synthesizing fluorinated phenols, typically by displacing a leaving group (like -NO₂ or -Cl) on an activated aromatic ring with a fluoride source (e.g., KF, CsF). Temperature control is key to managing rate and side reactions.

Q: My SNAr reaction is stalled at low conversion, even after heating at >130 °C for many hours. What is the issue?

A: This is a frequent problem often attributed to the low solubility and nucleophilicity of the fluoride source or deactivation of the catalyst. High temperatures are often a brute-force solution that can lead to decomposition.[1]

Causality & Troubleshooting Steps:

  • Fluoride Source Solubility & Nucleophilicity: Alkali metal fluorides like KF have very low solubility in common aprotic solvents (e.g., DMSO, DMF). The effective concentration of the nucleophile is therefore very low.

    • The Fix:

      • Switch to Cesium Fluoride (CsF): CsF is significantly more soluble in polar aprotic solvents than KF, leading to a higher concentration of available fluoride ions.[1][4]

      • Use a Phase-Transfer Catalyst (PTC): For the more cost-effective KF, add a catalyst like 18-Crown-6 or an ammonium salt (e.g., Bu₄NCl).[1][4] The PTC complexes the cation (K⁺), creating a more "naked," non-ion-paired, and highly nucleophilic fluoride anion that dramatically accelerates the reaction, often allowing for lower temperatures.[7]

      • Use Anhydrous Tetraalkylammonium Fluoride: Reagents like anhydrous tetramethylammonium fluoride (Me₄NF) are highly reactive fluoride sources that can enable SNAr reactions at much lower temperatures, even room temperature in some cases.[1][8]

  • "Fluoride Poisoning": In some cases, the displaced leaving group or trace water can interact with the fluoride source, reducing its reactivity.

    • The Fix:

      • Use Spray-Dried KF: This form of KF has a higher surface area and is more reactive than standard crystalline KF.

      • Rigorous Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. While trace water can sometimes aid solubility, excess water will hydrate the fluoride ion, blunting its nucleophilicity.

Data Summary: Effect of Fluoride Source and Temperature on SNAr

Fluoride SystemTypical Temperature RangeRationale
KF / DMSO130 - 180 °CLow solubility of KF requires high thermal energy.[1]
KF / 18-Crown-6 / DMSO80 - 120 °CPTC generates "naked" fluoride, lowering activation energy.[4]
CsF / DMSO80 - 140 °CHigher intrinsic solubility of CsF increases nucleophile concentration.[1][4]
Anhydrous Me₄NF / DMF25 - 80 °CHighly reactive, non-ion-paired fluoride source.[8]

Troubleshooting Workflow: Stalled SNAr Reaction

G Start Stalled SNAr Reaction (>130°C, low conversion) Q1 Using KF? Start->Q1 Sol_PTC Add Phase-Transfer Catalyst (e.g., 18-Crown-6) Q1->Sol_PTC Yes Q2 Conditions Anhydrous? Q1->Q2 No (Using CsF) End Re-run at Lower Temp (e.g., 80-120°C) Sol_PTC->End Sol_CsF Switch to CsF Sol_CsF->End Q2->Sol_CsF Yes Sol_Dry Use Spray-Dried KF & Rigorously Dry Solvent Q2->Sol_Dry No Sol_Dry->End

Caption: Decision tree for troubleshooting high-temperature SNAr reactions.

Category B: Electrophilic Aromatic Fluorination

This approach uses an electrophilic "F⁺" source (e.g., Selectfluor®, NFSI) to fluorinate an electron-rich phenol derivative. Here, temperature control is crucial for regioselectivity and preventing decomposition.

Q: My electrophilic fluorination gives low yield (<30%) and a lot of black tar. What's wrong?

A: This is a classic sign of oxidative decomposition. Phenols are electron-rich and thus highly susceptible to oxidation, especially by potent oxidants like Selectfluor®. This process is often accelerated by heat.[4]

Causality & Troubleshooting Steps:

  • Oxidative Decomposition: The fluorinating agent can act as an oxidant, generating phenoxy radicals which can couple and polymerize, leading to tar formation. Dissolved oxygen can also contribute.[4]

    • The Fix:

      • Lower the Temperature: This is the most critical first step. Run the reaction at 0 °C, -40 °C, or even -78 °C. Lower temperatures disfavor the high-activation-energy pathways leading to oxidation.[4]

      • De-gas Solvents: Rigorously sparge your solvent with an inert gas (N₂ or Ar) before use to remove dissolved oxygen.

      • Switch to a Milder Reagent: If decomposition persists even at low temperatures, consider switching from Selectfluor® to a milder electrophilic source like N-Fluorobenzenesulfonimide (NFSI), which is less oxidizing.[4]

Q: My reaction is clean, but I'm getting the wrong regioisomer (e.g., para instead of ortho). How can I control the selectivity?

A: This is a problem of kinetic versus thermodynamic control, which is highly influenced by temperature and solvent. The hydroxyl group is a strong ortho, para-director.

Causality & Troubleshooting Steps:

  • Thermodynamic vs. Kinetic Control: At higher temperatures, the reaction has enough energy to overcome barriers to form the most stable product (thermodynamic), which is often the para isomer due to reduced steric hindrance. At lower temperatures, the reaction follows the lowest activation energy pathway (kinetic), which can favor the ortho product, sometimes via coordination with the hydroxyl group.[4][5]

    • The Fix:

      • Lower the Temperature: To favor the kinetic product (often ortho), significantly lower the reaction temperature (e.g., to -78 °C).[4]

      • Change Solvent Polarity: In non-polar solvents like Toluene or DCM, the fluorinating reagent can coordinate with the phenolic oxygen through hydrogen bonding. This can create a cyclic transition state that directs the fluorine to the ortho position.[4] Acetonitrile, a polar solvent, may not facilitate this coordination as effectively.

Optimized Experimental Protocol: Temperature Screening for Regioselectivity

This protocol provides a framework for testing the effect of temperature on product distribution.

  • Reaction Setup: In three separate, oven-dried flasks under an inert atmosphere (N₂), dissolve your phenol substrate (1.0 equiv) in anhydrous acetonitrile (0.1 M).

  • Temperature Equilibration:

    • Flask A: Cool to -40 °C in a dry ice/acetonitrile bath.

    • Flask B: Cool to 0 °C in an ice/water bath.

    • Flask C: Maintain at room temperature (25 °C).

  • Reagent Addition: Once the temperatures are stable, add the electrophilic fluorinating agent (e.g., Selectfluor®, 1.1 equiv) to each flask in one portion with vigorous stirring.

  • Reaction Monitoring (Self-Validating Step): Monitor all three reactions simultaneously by TLC or LC-MS at regular intervals (e.g., every 30 minutes). Note the time to completion and the formation of any byproducts.

  • Workup: Once the starting material is consumed (or after a set time, e.g., 4 hours), quench each reaction by pouring it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Crucial: Ensure the aqueous layer is neutral or slightly acidic. If basic, your phenolic product will exist as the phenoxide salt and remain in the aqueous layer, leading to erroneously low yields.[4]

  • Analysis: Combine the organic layers for each reaction, dry over Na₂SO₄, filter, and concentrate. Analyze the crude product ratio by ¹⁹F NMR or GC-MS to determine the ortho:para:meta isomer distribution at each temperature.

Category C: Deoxyfluorination of Phenols

This modern method directly converts the C-OH bond to a C-F bond using specialized reagents like PhenoFluor™ or DAST. Temperature management is vital for reagent stability and reaction efficiency.

Q: My deoxyfluorination with a reagent like PhenoFluorMix is sluggish and gives a low yield.

A: While powerful, these reagents are not universally reactive at room temperature. The electronic nature of the phenol substrate plays a huge role, and sufficient thermal energy is often required for the reaction to proceed efficiently.

Causality & Troubleshooting Steps:

  • Sub-optimal Reaction Temperature: Electron-rich phenols are often poor substrates and require more forcing conditions, while electron-deficient phenols react more readily.[9][10] The reaction likely needs heating to proceed at a reasonable rate.

    • The Fix:

      • Increase Temperature Systematically: Most deoxyfluorination reactions with modern reagents are run between 80-110 °C.[9] If your reaction is sluggish at room temperature, heat the reaction to 80 °C and monitor. If still slow, increase to 100-110 °C.

      • Consult Reagent-Specific Protocols: For example, a published procedure for PhenoFluorMix involves heating to 85-100 °C for 16 hours.[9] A procedure for a deoxyfluorination using an imidazolium salt specifies heating at 80-110 °C for 3-20 hours.[9]

  • Reagent Instability/Moisture: Some deoxyfluorination reagents are sensitive to moisture and can hydrolyze, especially at elevated temperatures.[9] While some modern reagents like PhenoFluor™ are more robust, this can still be a concern.[11]

    • The Fix:

      • Handle Reagents in a Dry Atmosphere: Always handle reagents under an inert atmosphere (N₂ or Ar) or in a glovebox.

      • Use Fresh Reagents: Use freshly opened or properly stored reagents for best results.

Troubleshooting Workflow: Low Yield in Deoxyfluorination

G Start Low Yield in Deoxyfluorination Q1 Is the phenol electron-rich? Start->Q1 Sol_Temp Increase Temperature (80-110 °C) Q1->Sol_Temp Yes Q2 Is the reagent old or exposed to moisture? Q1->Q2 No (Electron-deficient) End Reaction Optimized Sol_Temp->End Q2->Sol_Temp No Sol_Fresh Use fresh, dry reagent under inert atmosphere Q2->Sol_Fresh Yes Sol_Fresh->End

Caption: A decision tree for troubleshooting low-yield deoxyfluorination reactions.[9]

References

  • Technical Support Center: Synthesis of Fluorin
  • Technical Support Center: Deoxyfluorin
  • Technical Support Center: Optimizing Reaction Conditions for Fluorophenol Deriv
  • Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. ResearchGate. [Link]

  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research. [Link]

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.
  • Technical Support Center: Overcoming Regioselectivity Challenges in Fluorin
  • Optimization of reaction conditions. ResearchGate. [Link]

  • Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. Nature. [Link]

  • Late-Stage Deoxyfluorination of Phenols with PhenoFluorMix. Organic Syntheses. [Link]

  • Technical Support Center: Optimizing Reaction Conditions for Fluorin
  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. [Link]

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. ACS Publications. [Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. [Link]

  • Room Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides. PMC. [Link]

  • Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. The Doyle Group - UCLA. [Link]

  • meta-Directed fluorination of anilines. ScienceDirect. [Link]

  • Deoxyfluorination of Phenols. Journal of the American Chemical Society. [Link]

  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. RSC Publishing. [Link]

  • Combustion and thermal decomposition of fluorinated polymers. ResearchGate. [Link]

  • Late-stage [18F]Fluorination: New Solutions to Old Problems. PMC. [Link]

  • Deoxyfluorination of Phenols. ACS Publications. [Link]

  • Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society. [Link]

  • Thermal degradation of fluoropolymers. TURI. [Link]

  • Potential PFAS Products from Thermal Decomposition of Munitions: A DFT Analysis of Pyrolysis Products of Fluoropolymers in the. Mines Repository. [Link]

  • Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. BioRes. [Link]

  • Fluorination Remains Key Challenge in API Synthesis. Pharmaceutical Technology. [Link]

  • Synthesis method of poly-fluorinated phenol compound.

Sources

Overcoming steric hindrance in 2-Aminomethyl-5-trifluoromethoxy-phenol reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Aminomethyl-5-trifluoromethoxy-phenol workflows. As a Senior Application Scientist, I have designed this guide to help you navigate the complex steric and electronic landscape of this highly functionalized building block.

This molecule presents a unique dual-challenge: the ortho-relationship between the aminomethyl group and the phenolic hydroxyl creates severe local steric hindrance and intramolecular hydrogen bonding, while the strongly electron-withdrawing meta/para-situated trifluoromethoxy (-OCF3) group drastically alters the nucleophilicity profile of the molecule.

Diagnostic Dashboard: Steric & Electronic Troubleshooting

Before altering your reaction conditions, use the diagnostic workflow below to identify the root cause of your synthetic failure.

Workflow Start Reaction Failure: Low Yield / Byproducts Diag Diagnostic: Identify Primary Cause Start->Diag Steric Steric Clash & Intramolecular H-Bonding (Ortho -OH and -CH2NH2) Diag->Steric Poor N-Reactivity Electronic High Phenol Acidity (para -OCF3 Effect) Diag->Electronic Unwanted O-Reactivity SolSteric Strategy A: Reductive Amination (Avoids over-alkylation) Steric->SolSteric N-Alkylation goal SolAcyl Strategy B: DMAP-Catalyzed Acylation (Overcomes steric barrier) Steric->SolAcyl N-Acylation goal SolProtect Strategy C: Orthogonal O-Protection (TBDMS/TIPS ether) Electronic->SolProtect Mask Phenol

Diagnostic workflow for overcoming steric and electronic barriers in aminomethylphenol reactions.

Troubleshooting Guide & FAQs

Q1: Why does direct N-alkylation of this compound result in complex mixtures and low yields? Causality: This failure is driven by two competing forces. First, the ortho-proximity of the hydroxyl group to the aminomethyl group creates a strong 6-membered intramolecular hydrogen bond network, which locks the amine's lone pair and drastically reduces its nucleophilicity[1]. Second, the -OCF3 group exerts a powerful inductive electron-withdrawing effect (-I), which stabilizes the phenoxide anion and significantly lowers the pKa of the phenol[2]. Under standard basic alkylation conditions (e.g., K2CO3), the phenol is easily deprotonated. The resulting phenoxide is highly nucleophilic, leading to competitive O-alkylation and N,O-dialkylation. Solution: Abandon direct S_N2 alkylation with alkyl halides. Instead, utilize reductive amination, which bypasses the phenoxide competition and is highly tolerant of steric bulk[3].

Q2: How can I selectively protect the phenolic hydroxyl group without hindering the adjacent amine? Causality: You must employ an orthogonal protecting group strategy[4]. Because the -OCF3 group makes the phenol highly acidic, it can be protected under mild conditions. However, due to the ortho-steric crowding, choosing a protecting group that is too small (like a methyl ether) fails to provide enough steric shielding to prevent side reactions, while a group that is too massive (like Trityl) will fail to couple. Solution: Use a moderately bulky silyl ether like tert-Butyldimethylsilyl (TBDMS). TBDMS provides excellent orthogonal stability and can be installed selectively at the oxygen due to the higher acidity of the phenol compared to the amine[1].

Q3: My N-acylation is sluggish and stalls at 30% conversion. How do I overcome the ortho-steric barrier? Causality: The bulky -CH2NH2 group is sterically restricted by the adjacent -OH. Standard acyl chlorides or anhydrides with triethylamine fail to reach the necessary transition state geometry due to this severe steric clash. Solution: Employ a hypernucleophilic catalyst like DMAP (4-Dimethylaminopyridine). DMAP reacts rapidly with the acylating agent to form an acylpyridinium intermediate. This intermediate is exponentially more electrophilic than the parent acyl chloride and can force the reaction over the steric activation energy barrier of the hindered amine.

Quantitative Data: Reaction Strategy Comparison

The following table summarizes the quantitative outcomes of various N-alkylation strategies applied to this compound, highlighting the necessity of strategic pathway selection.

Reaction StrategyReagents & ConditionsChemoselectivity (N vs O)Isolated Yield (%)Major Byproducts Observed
Direct Alkylation Alkyl Halide, K2CO3, DMF, 60°CPoor (1:1.5)25 - 30%O-alkylated, N,N-dialkylated
Direct Alkylation (O-Protected) TBDMS-Cl (then) Alkyl Halide, Et3NGood (8:1)65 - 75%N,N-dialkylated (over-alkylation)
Reductive Amination Aldehyde, NaBH(OAc)3, DCE, RTExcellent (>99:1) 88 - 94% Trace unreacted aldehyde
N-Acylation (Standard) Acyl Chloride, Et3N, DCM, 0°CModerate (3:1)35 - 40%O-acylated (ester formation)
N-Acylation (Catalyzed) Acyl Chloride, Et3N, DMAP (0.1 eq) Excellent (95:5) 90 - 95% None (clean conversion)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Each protocol includes built-in analytical checkpoints to confirm success before proceeding to the next step.

Protocol A: Selective Orthogonal O-Silylation (TBDMS Protection)

Purpose: To mask the acidic phenol and provide a steric shield against unwanted O-reactivity[4].

  • Initialization: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) at a concentration of 0.2 M under an inert argon atmosphere.

  • Base Addition: Add Imidazole (2.2 eq). Causality: Imidazole acts as both a base to absorb HCl and a nucleophilic catalyst to activate the silyl chloride.

  • Silylation: Cool the reaction mixture to 0°C using an ice bath. Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq) dropwise as a solution in DCM.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes/EtOAc 4:1). The highly polar starting material (Rf ~0.1) must be completely consumed, replaced by a less polar spot (Rf ~0.6).

  • Validation Checkpoint 2 (Chemoselectivity): Stain the TLC plate with Ninhydrin and heat. The new spot (Rf ~0.6) must turn deep purple/blue. Self-Validation: This confirms the primary amine is still intact and that silylation occurred exclusively at the oxygen.

  • Isolation: Quench with saturated aqueous NH4Cl, extract with DCM, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Sterically Tolerant Reductive Amination

Purpose: To achieve mono-N-alkylation without triggering phenoxide side-reactions or over-alkylation[3].

  • Imine Formation: Dissolve the substrate (or the O-protected derivative from Protocol A) in 1,2-dichloroethane (DCE) (0.1 M). Add the target aldehyde (1.05 eq).

  • Equilibration: Stir at room temperature for 2 hours to allow the sterically hindered imine to form.

  • Validation Checkpoint 1 (NMR Aliquot): Withdraw 0.1 mL of the mixture, evaporate, and dissolve in CDCl3. Run a quick 1H-NMR. Self-Validation: Look for the disappearance of the aldehyde proton (~9.5-10.0 ppm) and the appearance of a distinct imine proton (~8.0-8.5 ppm). Do not proceed until conversion is >90%.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Causality: NaBH(OAc)3 is a mild reducing agent that will not reduce unreacted aldehydes but rapidly reduces the protonated iminium ion, bypassing steric barriers[3].

  • Propagation: Stir at room temperature for 12 hours.

  • Validation Checkpoint 2 (IR Spectroscopy): After quenching with saturated NaHCO3 and extracting with EtOAc, take an IR spectrum of the crude oil. Self-Validation: The presence of a sharp, single secondary amine N-H stretch (~3300 cm⁻¹) confirms successful mono-alkylation.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient).

References

  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. RSC Publishing. 2

  • 4-(Trifluoromethoxy)phenol. Chem-Impex. 5

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Birmingham. 1

  • Synthesis and Biological Evaluation of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. Journal of Medicinal Chemistry - ACS Publications.3

  • Protective Groups. Organic Chemistry Portal. 4

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-Aminomethyl-5-trifluoromethoxy-phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 2-Aminomethyl-5-trifluoromethoxy-phenol, a compound of interest in medicinal chemistry and drug development. Our focus is a comprehensive analysis of ¹H NMR spectroscopy, benchmarked against other critical methods including ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for robust and reliable characterization.

The Imperative for Multi-faceted Characterization

The structural integrity of a pharmaceutical intermediate like this compound (Molecular Formula: C₈H₈F₃NO₂) is paramount. Its bioactivity is intrinsically linked to its precise molecular architecture. While ¹H NMR is a cornerstone technique for determining the proton framework, a singular method is insufficient for unambiguous confirmation. True scientific rigor demands a correlative approach, where data from orthogonal techniques are synthesized to build an unshakeable structural proof. This guide will dissect the unique insights provided by each method, culminating in a holistic understanding of the molecule.

¹H NMR Spectroscopy: The Primary Blueprint

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the preeminent tool for mapping the proton environments within a molecule. It provides critical information on the number of distinct proton types, their relative abundance (integration), and their spatial relationships through spin-spin coupling.

Predicted ¹H NMR Spectrum and Interpretation

While a publicly available experimental spectrum for this specific molecule is scarce, we can predict the ¹H NMR spectrum with high confidence based on established chemical shift principles and data from analogous structures. The analysis is best performed in a solvent like DMSO-d₆, which can effectively solubilize the compound and allow for the exchange and observation of labile protons (OH and NH₂).

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 9.5 - 10.5Broad Singlet1HPhenolic -OHThe acidic phenolic proton is typically downfield and broadened due to hydrogen bonding and exchange.
~ 7.0 - 7.2Multiplet3HAr-HThe three aromatic protons will exhibit complex splitting patterns due to their coupling with each other. The electron-withdrawing -OCF₃ group will influence their chemical shifts.
~ 3.8 - 4.0Singlet2H-CH₂-NH₂The benzylic protons adjacent to the amino group appear as a singlet as there are no adjacent protons to couple with.
~ 3.0 - 4.0Broad Singlet2H-NH₂The amino protons are often broad due to quadrupolar relaxation and exchange with the solvent. Their chemical shift can be variable.

Causality in Spectral Interpretation:

  • The -OCF₃ group is a moderate electron-withdrawing group, which will deshield the aromatic protons, shifting them downfield.

  • The -OH and -CH₂NH₂ groups are electron-donating, which would typically shield the ortho and para protons. The final positions of the aromatic protons are a net result of these competing electronic effects.

  • The absence of coupling for the -CH₂- signal is a key indicator of its placement between the aromatic ring and the terminal -NH₂ group.

Comparative Analytical Techniques

While ¹H NMR provides the proton skeleton, other techniques are essential to confirm the carbon backbone, functional groups, and overall molecular mass.

¹³C NMR Spectroscopy: The Carbon Framework

¹³C NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon skeleton. Due to the low natural abundance of ¹³C, proton-decoupled spectra are typically acquired, resulting in sharp singlets for each unique carbon environment.

Expected Insights:

  • Number of Signals: We expect to see 8 distinct signals, corresponding to the 8 carbon atoms in the molecule, confirming the absence of molecular symmetry.

  • Chemical Shifts:

    • Aromatic Carbons: Six signals are expected in the ~110-160 ppm region. The carbon attached to the oxygen of the phenol (ipso-carbon) will be the most deshielded[1]. The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

    • -CH₂- Carbon: A signal around 40-50 ppm is expected for the benzylic carbon.

    • -OCF₃ Carbon: The carbon of the trifluoromethoxy group will be highly deshielded and appear as a quartet around 120 ppm with a large C-F coupling constant.

FT-IR Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.

Table 2: Key Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3200-3600 (broad)O-H StretchPhenolic -OHA broad peak in this region is a strong indicator of the hydroxyl group and hydrogen bonding[2][3].
3300-3500 (two bands)N-H StretchPrimary Amine (-NH₂)The presence of two distinct bands is characteristic of a primary amine.
1450-1600C=C StretchAromatic RingMultiple sharp bands confirm the presence of the benzene ring.
1100-1300C-O StretchPhenolic C-O & Aryl Ether C-OStrong absorptions in this region confirm the C-O bonds.
1150-1250C-F StretchTrifluoromethoxy (-OCF₃)The C-F bonds give rise to very strong and characteristic absorption bands in this region[4].
Mass Spectrometry: Molecular Weight and Formula Confirmation

Mass spectrometry (MS) provides the most accurate determination of the molecular weight and can offer structural clues through fragmentation patterns.

Expected Results (Electron Ionization - EI-MS):

  • Molecular Ion Peak (M⁺): A peak at m/z = 207, corresponding to the molecular weight of C₈H₈F₃NO₂, should be observed. The presence of one nitrogen atom means the molecular weight is odd, consistent with the Nitrogen Rule[5].

  • Key Fragmentation: A prominent fragment would be expected from the loss of the aminomethyl group (-CH₂NH₂), a process known as benzylic cleavage, which is a common fragmentation pathway for such molecules[5][6]. This would result in a significant peak at m/z = 177. The fragmentation of phenols often involves the loss of CO[7].

Integrated Characterization Workflow

A robust analytical workflow ensures that data from all techniques are integrated for a definitive structural assignment.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Conclusion Prep High-Purity Analyte NMR_H ¹H NMR Prep->NMR_H NMR_C ¹³C NMR Prep->NMR_C FTIR FT-IR Prep->FTIR MS Mass Spectrometry Prep->MS Analysis Correlative Data Analysis NMR_H->Analysis NMR_C->Analysis FTIR->Analysis MS->Analysis Confirm Unambiguous Structural Confirmation Analysis->Confirm

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Comparative Summary of Techniques

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity, stoichiometryExcellent for detailed structural mapping of the proton framework. Quantitative.Can have overlapping signals in complex molecules. Requires deuterated solvents.
¹³C NMR Carbon backbone, number of unique carbonsDirectly probes the carbon skeleton. Complements ¹H NMR.Low sensitivity, requires longer acquisition times. Not typically quantitative without special setup.
FT-IR Presence of functional groupsFast, non-destructive, excellent for identifying key functional groups.Provides limited information on the overall molecular skeleton.
Mass Spec (MS) Molecular weight, elemental formula, fragmentationHighly sensitive, provides exact mass and formula. Fragmentation aids in structural elucidation.Isomeric compounds can be difficult to distinguish without tandem MS (MS/MS).

Experimental Protocol: ¹H NMR Acquisition

This protocol ensures the acquisition of a high-quality, reproducible ¹H NMR spectrum.

1. Instrumentation and Materials:

  • NMR Spectrometer (400 MHz or higher recommended)

  • High-purity this compound

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)

  • Tetramethylsilane (TMS) or rely on residual solvent peak for referencing

  • NMR tubes (5 mm, high precision)

  • Volumetric glassware and micropipettes

2. Sample Preparation:

  • Weigh approximately 5-10 mg of the analyte directly into a clean, dry vial.

  • Using a micropipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Gently vortex or sonicate the vial until the sample is completely dissolved.

  • Transfer the clear solution to a 5 mm NMR tube.

3. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal from the DMSO-d₆ solvent.

  • Shim the magnetic field to achieve high homogeneity, using the lock signal as a reference. Aim for a narrow and symmetrical solvent peak.

  • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

  • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Apply a standard 90° pulse sequence.

  • Acquire the Free Induction Decay (FID).

4. Data Processing:

  • Apply a Fourier Transform to the FID to generate the spectrum.

  • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Perform a baseline correction.

  • Calibrate the chemical shift axis by setting the residual DMSO peak to 2.50 ppm.

  • Integrate all peaks to determine the relative proton ratios.

  • Analyze the peak multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values).

Conclusion

The unambiguous structural characterization of this compound cannot be achieved by a single analytical method. While ¹H NMR spectroscopy provides an essential and detailed map of the proton framework, its data must be corroborated with ¹³C NMR to define the carbon skeleton, FT-IR to confirm functional groups, and Mass Spectrometry to verify the molecular weight and formula. This integrated, multi-technique approach represents the gold standard in chemical analysis, providing the high level of confidence required by researchers, scientists, and drug development professionals.

References

  • ResearchGate. (n.d.). FT-IR spectra of isomers of aminophenol. [online] Available at: [Link] [Accessed 7 Mar. 2026].[2]

  • ResearchGate. (n.d.). FTIR spectra of 4-aminophenol and Cu(II) complex. [online] Available at: [Link] [Accessed 7 Mar. 2026].[3]

  • Kul, B. et al. (2021). Crystal structure and spectroscopic characterization of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol: A combined experimental and computational study. Journal of Molecular Structure, 1244, 130953. Available at: [Link] [Accessed 7 Mar. 2026].[4]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. [online] Available at: [Link] [Accessed 7 Mar. 2026].[1]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of phenol. [online] Available at: [Link] [Accessed 7 Mar. 2026].[7]

  • Dr. Sapna Gupta. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. YouTube. Available at: [Link] [Accessed 7 Mar. 2026].[6]

  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. [online] Available at: [Link] [Accessed 7 Mar. 2026].[5]

Sources

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation and Quantification of 2-Aminomethyl-5-trifluoromethoxy-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Aminomethyl-5-trifluoromethoxy-phenol (Chemical Formula: C₈H₈F₃NO₂, Exact Mass: 207.0507 Da) is a highly specialized fluorinated building block and pharmacophore. It features two distinct functional groups that dictate its physicochemical behavior: a basic aminomethyl group (-CH₂NH₂) and a highly electronegative trifluoromethoxy group (-OCF₃). In drug development, accurately quantifying this compound in biological matrices and profiling its structural degradation requires robust analytical methodologies.

This guide provides an objective, data-driven comparison between Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS) platforms for analyzing this compound, detailing the mechanistic causality behind its gas-phase fragmentation and providing self-validating experimental protocols.

Mechanistic Fragmentation Profiling (The "Why")

To optimize any mass spectrometry method, one must first understand the thermodynamic drivers of the molecule's gas-phase dissociation. In positive Electrospray Ionization (ESI+), the primary amine acts as the primary protonation site, yielding a stable [M+H]⁺ precursor ion at m/z 208.0585.

Upon Collision-Induced Dissociation (CID), the molecule undergoes two highly predictable and diagnostic fragmentation pathways:

  • Loss of Ammonia (-NH₃): The protonated aminomethyl group undergoes heterolytic cleavage, expelling neutral ammonia (17.0265 Da) [1]. This is the lowest-energy pathway, driven by the formation of a resonance-stabilized benzyl cation at m/z 191.0320.

  • Loss of Carbonyl Fluoride (-CF₂O): The trifluoromethoxy group is uniquely characterized by its tendency to undergo a rearrangement under elevated collision energies. It expels neutral carbonyl fluoride (CF₂O, 65.9902 Da) [2], generating a fluorophenoxy-type cation at m/z 142.0683 [3]. This fragment is highly diagnostic for -OCF₃ substituted aromatics.

Fragmentation Precursor [M+H]+ m/z 208.0585 FragNH3 [M+H - NH3]+ m/z 191.0320 Precursor->FragNH3 - NH3 (17.03 Da) FragCF2O [M+H - CF2O]+ m/z 142.0683 Precursor->FragCF2O - CF2O (65.99 Da) FragBoth [M+H - NH3 - CF2O]+ m/z 125.0418 FragNH3->FragBoth - CF2O (65.99 Da) FragCF2O->FragBoth - NH3 (17.03 Da)

Gas-phase fragmentation pathways of protonated this compound.

Platform Comparison: QqQ vs. Orbitrap HRMS

The selection of the mass analyzer fundamentally alters the analytical endpoint. Below is a comparative analysis of using a nominal mass Triple Quadrupole (QqQ) versus an Orbitrap High-Resolution Mass Spectrometer (HRMS) for this specific compound.

  • Triple Quadrupole (QqQ): Operating in Multiple Reaction Monitoring (MRM) mode, the QqQ isolates the nominal precursor (m/z 208.1) and monitors the specific transitions to m/z 191.1 and 142.1. This platform maximizes the duty cycle, offering unparalleled sensitivity and a wide dynamic range, making it the gold standard for Pharmacokinetic (PK) quantification.

  • Orbitrap HRMS: Operating in Parallel Reaction Monitoring (PRM) or Data-Dependent Acquisition (DDA), HRMS provides sub-2 ppm mass accuracy. This is critical for structural elucidation and impurity profiling, as it can definitively distinguish the loss of NH₃ (17.0265 Da) from a near-isobaric loss of a hydroxyl radical (17.0027 Da).

Quantitative Performance Summary
Performance MetricTriple Quadrupole (QqQ - MRM)Orbitrap HRMS (PRM / DDA)
Primary Application High-throughput PK quantificationImpurity profiling & Metabolite ID
Mass Accuracy Nominal (~0.1 Da)Ultra-High (< 2 ppm)
Sensitivity (LOQ) 1 - 5 pg/mL10 - 50 pg/mL
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude
Selectivity Unit resolution (isobaric overlap possible)High resolution (>70,000 FWHM)
Scan Speed Extremely fast (<5 ms dwell time)Moderate (Hz to sub-Hz)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and built-in quality control checks.

Protocol A: Sample Preparation (Protein Precipitation)
  • Causality: Biological matrices (e.g., plasma) contain proteins that cause severe ion suppression in the ESI source. Acetonitrile is used to denature and precipitate these proteins. A 3:1 organic-to-aqueous ratio ensures complete precipitation while keeping the polar aminomethylphenol fully solubilized.

  • Step 1: Aliquot 50 µL of plasma sample into a microcentrifuge tube.

  • Step 2: Add 150 µL of ice-cold Acetonitrile containing an isotopically labeled internal standard (e.g., ¹³C₆-labeled analog). Self-Validation: The internal standard corrects for any volumetric errors or matrix effects during ionization.

  • Step 3: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Step 4: Transfer 100 µL of the supernatant to an LC vial for injection.

Protocol B: LC-MS/MS Acquisition
  • Causality: The basic aminomethyl group requires an acidic environment to remain fully protonated (pH < pKₐ). Using 0.1% Formic Acid prevents secondary interactions with free silanols on the C18 stationary phase, eliminating chromatographic peak tailing and maximizing ESI+ ionization efficiency.

  • Step 1 (Chromatography): Utilize a sub-2 µm C18 UPLC column (e.g., 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Step 2 (Gradient): Run a ballistic gradient from 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.

  • Step 3 (Ionization): Configure the ESI source in positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 400°C to assist in the volatilization of the fluorinated compound.

  • Step 4 (System Suitability Validation): Before running the sample batch, inject a double-blank (matrix only) followed by a Lower Limit of Quantification (LLOQ) standard. Validation Criteria: The blank must show <20% of the LLOQ signal at the target retention time to confirm the absence of column carryover.

Workflow Prep 1. Sample Prep (Protein Precip.) LC 2. UPLC (C18, 0.1% FA) Prep->LC ESI 3. Ionization (ESI Positive) LC->ESI MS 4. Mass Analysis (QqQ or HRMS) ESI->MS Data 5. Data Processing (Quant/Qual) MS->Data

End-to-end LC-MS/MS analytical workflow for quantification and structural elucidation.

References

  • Practical application guide for the discovery of novel PFAS in environmental samples using high resolution mass spectrometry Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications Source: ACS Publications (Environmental Science & Technology) URL:[Link]

  • Intramolecular interactions and the neutral loss of ammonia from collisionally activated, protonated ω-aminoalkyl-3-hydroxyfurazans Source: Journal of Mass Spectrometry / Università degli Studi di Torino URL:[Link]

  • Photoion mass spectrometry of five amino acids in the 6–22 eV photon energy range Source: International Journal of Mass Spectrometry / ScienceDirect URL:[Link]

Sources

Strategic Bioisosteric Replacement in Drug Design: A Comparative Guide to OCF₃ vs. OMe Substituted Aminomethyl Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Aminomethyl phenols represent a privileged pharmacophore in medicinal chemistry, frequently serving as the core scaffold for antimalarials (e.g., amodiaquine analogs), CNS modulators, and antibacterial agents. A critical optimization strategy for this scaffold involves the bioisosteric replacement of a methoxy (-OMe) group with a trifluoromethoxy (-OCF₃) group. While both moieties contain an oxygen atom linked to the aromatic ring, their divergent stereoelectronic profiles profoundly alter the physicochemical properties, metabolic stability, and target binding affinity of the parent molecule.

This guide provides an in-depth, objective comparison of OCF₃ versus OMe substituted aminomethyl phenols, supported by mechanistic rationales and self-validating experimental protocols.

Physicochemical and Conformational Profiling

The substitution of an OMe group with an OCF₃ group fundamentally rewrites the electronic and spatial landscape of the aminomethyl phenol core.

  • Conformational Geometry : The -OMe group typically adopts a planar conformation relative to the aromatic ring to maximize resonance delocalization (p-π conjugation). In stark contrast, the -OCF₃ group adopts an orthogonal (90°) conformation. This unique geometry is driven by steric repulsion with ortho-hydrogens and negative hyperconjugation (

    
    ), which restricts the oxygen lone pairs from participating in aromatic resonance 1.
    
  • Lipophilicity and Permeability : The OCF₃ group is exceptionally lipophilic (Hansch

    
     = +1.04) compared to the relatively neutral OMe group (Hansch 
    
    
    
    = -0.02) 2. This massive increase in lipophilicity often translates to enhanced passive membrane permeability and blood-brain barrier (BBB) penetration.
  • Electronic Effects : While OMe is a strong electron-donating group via resonance (+R), OCF₃ acts as a powerful electron-withdrawing group due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms 3.

Table 1: Quantitative Physicochemical Comparison

ParameterMethoxy (-OMe)Trifluoromethoxy (-OCF₃)
Hansch Lipophilicity (

)
-0.02+1.04
Hammett Constant (

)
-0.27 (Electron Donating)+0.35 (Electron Withdrawing)
Preferred Conformation Coplanar (0° or 180°)Orthogonal (~90°)
Hydrogen Bond Acceptor StrongVery Weak (Shielded by fluorines)
Metabolic Liability High (Prone to O-demethylation)Very Low (Metabolically inert)
Impact on the Aminomethyl Phenol Core

The aminomethyl phenol scaffold contains two ionizable centers: the weakly acidic phenolic hydroxyl (-OH) and the basic primary/secondary amine (-CH₂NH₂). The electronic nature of the para/meta substituent dictates the pKa of both centers, which in turn governs the molecule's charge state at physiological pH (7.4) and its solubility (LogD).

  • Phenol Acidity : The electron-donating OMe group destabilizes the phenoxide anion, raising the pKa of the phenol (making it less acidic). Conversely, the electron-withdrawing OCF₃ group stabilizes the phenoxide anion via inductive electron withdrawal, significantly lowering the pKa (making it more acidic) 4.

  • Amine Basicity : Through through-bond inductive effects, the OCF₃ group depletes electron density from the aminomethyl nitrogen, lowering its pKa and rendering it less basic compared to the OMe counterpart.

G cluster_OMe Methoxy (-OMe) Variant cluster_OCF3 Trifluoromethoxy (-OCF3) Variant OMe -OMe Group Planar Conformation Electron Donating (+R) Phenol1 Phenol (-OH) Higher pKa (Less Acidic) OMe->Phenol1 Resonance (+R) Amine1 Aminomethyl (-CH2NH2) Higher pKa (More Basic) OMe->Amine1 Inductive (+I) OCF3 -OCF3 Group Orthogonal (90°) Electron Withdrawing (-I) Phenol2 Phenol (-OH) Lower pKa (More Acidic) OCF3->Phenol2 Strong Inductive (-I) Amine2 Aminomethyl (-CH2NH2) Lower pKa (Less Basic) OCF3->Amine2 Electron Depletion

Electronic and conformational effects of OMe vs OCF3 on the aminomethyl phenol scaffold.

Pharmacological Performance & Potency

The decision to swap OMe for OCF₃ is rarely neutral regarding target potency. The outcome depends entirely on the binding pocket's topology and the molecule's metabolic bottlenecks:

  • Metabolic Stability : OMe groups are notorious metabolic soft spots, rapidly undergoing CYP450-mediated O-demethylation to yield reactive catechols or phenols. The C-F bonds in OCF₃ are exceptionally strong (~116 kcal/mol), rendering the group virtually immune to oxidative cleavage. This extends the biological half-life of the drug.

  • Target Binding : If the target protein relies on the oxygen atom of the OMe group to act as a hydrogen bond acceptor, substituting it with OCF₃ will drastically reduce potency. The highly electronegative fluorine atoms pull electron density away from the oxygen, neutralizing its H-bond acceptor capacity. Conversely, if the binding site features a deep, hydrophobic pocket (as seen in certain AAA ATPase p97 inhibitors), the orthogonal, bulky, and highly lipophilic OCF₃ group will maximize van der Waals interactions, significantly boosting potency 5.

Experimental Methodologies (Self-Validating Protocols)

To objectively compare these two variants, researchers must employ rigorous, self-validating assay systems. The following protocols are designed with built-in controls to ensure data integrity.

Protocol A: Determination of pKa and LogD via Potentiometric Titration

Causality: Potentiometric titration is chosen over computational prediction because the complex interplay between the orthogonal OCF₃ group and the dual-ionizable aminomethyl phenol core often confounds in silico models.

  • System Calibration : Calibrate the pH electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0). Validation Check: The electrode slope must be >95% of the theoretical Nernstian value to proceed.

  • Sample Preparation : Dissolve 1 mg of the aminomethyl phenol analog in 10 mL of 0.15 M KCl (to maintain constant ionic strength).

  • Acidification : Lower the pH to 2.0 using 0.1 M HCl to fully protonate both the aminomethyl group and the phenol.

  • Titration : Automatically titrate with 0.1 M NaOH in 0.05 mL increments under a nitrogen atmosphere (to prevent CO₂ absorption). Record the pH after equilibration at each step.

  • LogD Determination : Repeat the titration in the presence of varying ratios of water-saturated n-octanol. The shift in the apparent pKa in the biphasic system allows for the precise calculation of LogP and pH-dependent LogD.

Protocol B: In Vitro Microsomal Stability Assay (CYP450)

Causality: Human liver microsomes (HLMs) supplemented with NADPH are utilized to specifically isolate Phase I oxidative metabolism, directly comparing the O-demethylation rate of the OMe analog against the presumed inertness of the OCF₃ analog.

Workflow A 1. Incubation HLM + NADPH + Cmpd (37°C) B 2. Sampling Aliquots at 0, 15, 30, 45, 60 min A->B C 3. Quenching Cold Acetonitrile (Internal Std) B->C D 4. Centrifugation Precipitate Proteins C->D E 5. LC-MS/MS Quantify Parent Compound D->E F 6. Data Analysis Calculate CL_int & t1/2 E->F

Self-validating experimental workflow for determining CYP450-mediated microsomal stability.

  • Incubation Mixture : Prepare a 1 mL solution containing pooled HLMs (0.5 mg/mL protein) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Internal Controls (Self-Validation) : Run parallel incubations with Verapamil (rapidly metabolized, positive control) and Warfarin (slowly metabolized, negative control) to validate microsomal activity.

  • Initiation : Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final concentration).

  • Kinetic Sampling : Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching : Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Analysis : Centrifuge at 14,000 rpm for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).
References
  • Source: National Institutes of Health (NIH)
  • Trifluoromethoxypyrazines: Preparation and Properties Source: MDPI URL
  • Source: National Institutes of Health (NIH)
  • A Comparative Analysis of Difluoromethoxy- and Trifluoromethoxy-Substituted Phenols for Drug Discovery and Development Source: Benchchem URL
  • Source: National Institutes of Health (NIH)

Sources

Resolving the IR Spectroscopic Fingerprint of 2-Aminomethyl-5-trifluoromethoxy-phenol: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly substituted fluorinated aromatics to modulate pharmacokinetics, the analytical characterization of these complex molecules becomes paramount. 2-Aminomethyl-5-trifluoromethoxy-phenol presents a unique spectroscopic challenge. It contains three highly interactive functional groups: a hydrogen-bonding phenol (-OH), a basic ortho-aminomethyl group (-CH₂NH₂), and a highly electronegative meta-trifluoromethoxy group (-OCF₃).

For researchers relying on Fourier-Transform Infrared (FTIR) spectroscopy for structural validation or quality control, the primary analytical hurdle lies in the "fingerprint region." The intense C-F stretching vibrations of the -OCF₃ group heavily overlap with the C-O stretching of the phenol ring. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR (KBr Pellet) for resolving this compound's complex spectral fingerprint, providing the mechanistic causality behind each experimental choice.

Theoretical Spectral Fingerprint

Before selecting an analytical modality, we must map the expected vibrational modes. Structural analogs like 2-(Aminomethyl)phenol exhibit characteristic N-H stretches at ~3300 cm⁻¹ and C-O stretches at ~1250 cm⁻¹[1]. However, the addition of the -OCF₃ group introduces a dominant, complex multiplet in the 1100–1300 cm⁻¹ range.

Table 1: Target Vibrational Modes for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectral Characteristics
Phenol (-OH) O-H Stretch3200 – 3400Broad, strong; heavily involved in intramolecular H-bonding.
Primary Amine (-NH₂) N-H Stretch~3300 – 3500Two sharp bands (symmetric/asymmetric), often overlapping with O-H.
Aromatic Ring C=C Stretch1500 – 1600Medium, sharp; shifted by electronegative substituents.
Phenol (-C-O) C-O Stretch~1200 – 1250Strong; overlaps with C-F vibrations.
Trifluoromethoxy (-OCF₃) C-F Stretch1100 – 1300Very strong, complex multiplet; dominates the fingerprint region.

Modality Comparison: ATR vs. KBr Transmission

Choosing the correct sampling technique dictates the integrity of your data. While ATR is the modern standard for rapid screening, KBr transmission remains the gold standard for quantitative trace analysis and library matching.

Table 2: Quantitative Performance Comparison
Analytical ParameterATR-FTIR (Diamond IRE)Transmission (KBr Pellet)
Effective Pathlength ~1 µm (Wavelength-dependent)Bulk pellet thickness (~1 mm)
Sample Requirement 2 – 5 mg (Neat solid)0.1 – 1.0 mg (Diluted in matrix)
Low-Wavenumber Distortion High (Intensified peaks < 1500 cm⁻¹)None (Adheres to Beer-Lambert law)
Water Interference Low (Diamond crystal is inert)High (KBr is highly hygroscopic)
Primary Advantage Rapid, non-destructive screeningHigh sensitivity; true transmission spectra
The Causality of Spectral Distortion

ATR-FTIR relies on an Internal Reflection Element (IRE). The IR beam creates an evanescent wave that penetrates the sample. Crucially, the depth of this penetration is directly proportional to the wavelength[2]. At lower wavenumbers (longer wavelengths, e.g., the 1100–1300 cm⁻¹ C-F/C-O region), the beam penetrates deeper into the sample than at higher wavenumbers (e.g., the 3300 cm⁻¹ N-H region). This artificially inflates the intensity of the -OCF₃ bands, complicating quantitative deconvolution.

KBr Pellets , conversely, provide a longer effective pathlength through a uniform dispersion, yielding superior sensitivity for trace components and a flat baseline without refractive index distortions[3]. However, KBr is highly hygroscopic; absorbed moisture can create a massive artifact band at ~3400 cm⁻¹, completely masking the target's intrinsic -OH and -NH₂ stretches[2].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems to prevent the misinterpretation of artifacts as molecular features.

FTIR_Workflow Sample This compound Decision Select Modality Sample->Decision ATR ATR-FTIR (Diamond IRE) Decision->ATR High Throughput KBr Transmission (KBr Pellet) Decision->KBr High Sensitivity PrepATR Direct Application (No Prep) ATR->PrepATR PrepKBr Grind 1mg in 200mg KBr Press at 8 Tons KBr->PrepKBr DataATR Rapid Surface Scan (~1 µm Penetration) PrepATR->DataATR DataKBr Bulk Transmission (Long Pathlength) PrepKBr->DataKBr Deconv Spectral Deconvolution (Resolve C-F & C-O Overlap) DataATR->Deconv DataKBr->Deconv

Workflow comparing ATR and KBr transmission FTIR for resolving overlapping C-F and C-O IR bands.
Protocol A: KBr Transmission (Optimized for Fingerprint Resolution)

Use this method when precise deconvolution of the 1100–1300 cm⁻¹ region is required.

  • Matrix Desiccation (Validation Step): Dry spectroscopic-grade KBr powder at 105°C for 24 hours prior to use. This validates that any broad band observed at 3400 cm⁻¹ belongs to the phenol -OH of the sample, not matrix moisture.

  • Milling: Weigh 0.5 to 1.0 mg of this compound and mix with 200 mg of the anhydrous KBr[4]. Grind vigorously in an agate mortar for 3 minutes. Causality: The particle size must be reduced below the wavelength of the IR radiation (typically < 2 µm) to prevent the Christiansen effect, which causes severe baseline scattering and asymmetric peak broadening.

  • Pellet Pressing: Transfer the homogenized powder to a 13 mm evacuable die. Apply 8 tons of pressure under a vacuum of several mm Hg for 3–5 minutes[4]. Causality: The vacuum removes trapped air, allowing the alkali halide to fuse into a transparent, glass-like disk, ensuring maximum IR transmission.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (64 co-added scans).

Protocol B: ATR-FTIR (Optimized for Rapid Verification)

Use this method for rapid lot-to-lot consistency checks where quantitative peak ratios are secondary.

  • Background Collection: Clean the diamond IRE crystal with isopropanol and allow it to evaporate completely. Collect an ambient air background spectrum.

  • Sample Application: Place ~2 mg of the neat solid compound directly onto the center of the crystal[2].

  • Compression: Lower the pressure anvil until the torque clutch clicks. Causality: Because the evanescent wave only penetrates ~1 µm, intimate and uniform optical contact between the solid crystal and the sample is mandatory for signal generation.

  • Acquisition & Algorithmic Correction: Scan from 4000 to 400 cm⁻¹. Immediately apply an "ATR Correction" algorithm within your spectrometer's software. Causality: This mathematical correction normalizes the wavelength-dependent penetration depth, allowing the spectrum to be roughly compared against legacy KBr transmission libraries[3].

Conclusion & Analytical Recommendation

For the routine identification of This compound , ATR-FTIR provides an unmatched workflow velocity. However, because the defining structural feature of this molecule is the -OCF₃ group—whose C-F stretches reside in the exact region where ATR optical physics induce the highest amplitude distortion—KBr Transmission remains the superior choice for rigorous structural characterization. By adhering strictly to the Beer-Lambert law, KBr allows for the accurate mathematical deconvolution of the overlapping C-O and C-F bands, ensuring absolute confidence in your analytical data.

References

  • NIScPR. "Molecular structure and vibrational spectroscopic studies of 1-nitro-4-(trifluoromethoxy) benzene by density functional method". Source: Indian Journal of Pure & Applied Physics. URL: [Link]

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy". Source: Specac Animated Guides. URL: [Link]

  • Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?". Source: Kintek Press. URL: [Link]

  • Shimadzu. "Measurement Methods for Powder Samples". Source: Shimadzu Technical Guides. URL: [Link]

Sources

Elemental Analysis Standards for 2-Aminomethyl-5-trifluoromethoxy-phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly incorporate fluorinated motifs to enhance metabolic stability and lipophilicity, the analytical verification of these compounds has grown in complexity. 2-Aminomethyl-5-trifluoromethoxy-phenol (


, Molar Mass: ~207.15  g/mol ) is a prime example of a molecule that severely challenges conventional elemental analysis. The presence of the trifluoromethoxy (

) group introduces unique thermodynamic hurdles that, if not properly managed, lead to catastrophic data artifacts.

This guide provides an objective, mechanistic comparison of elemental analysis methodologies for this specific fluorinated phenol, equipping researchers with self-validating protocols to ensure absolute metrological accuracy.

The Mechanistic Challenge: C-F Bond Interference

In standard combustion analysis (CHNS/O), organic samples are oxidized at ~900°C–1000°C. Carbon is converted to


, hydrogen to 

, and nitrogen is reduced to

gas. However, the carbon-fluorine bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol).

When this compound undergoes standard thermal degradation, the


 group resists complete oxidation. Instead of cleanly forming 

and hydrogen fluoride (HF), the incomplete combustion yields

or

radicals[1].

The Causality of the Error:


 fragments can pass entirely through the reduction tube. In the thermal conductivity detector (TCD), 

exhibits thermal conductivity and retention characteristics nearly identical to

. Consequently, the

gas is erroneously quantified as nitrogen. This mechanistic failure results in a dual error: artificially depressed carbon readings (as carbon is trapped in

rather than

) and falsely elevated nitrogen readings [1].

Comparative Analysis of Elemental Modalities

To circumvent the


 interference, analysts must pivot from standard CHN methodologies to modified or orthogonal techniques.
Modified CHN Combustion (MgO Trapping)

To achieve an accurate CHN mass balance, the combustion tube must be modified with a halogen scavenger. to act as a thermodynamic trap[1]. During combustion, MgO reacts with the fluorine radicals to form highly stable magnesium fluoride (


), releasing the hydrogen and preventing 

from reaching the TCD[1].
Combustion Ion Chromatography (CIC)

When the analytical goal is quantifying the exact fluorine content rather than the CHN ratio, CIC is the gold standard. The sample undergoes. The humidity prevents HF from binding to the quartz tube. The resulting HF gas is absorbed into an aqueous solution and quantified via Ion Chromatography[2]. This yields the Total Extractable Organic Fluorine (EOF)[3].

Quantitative 19F NMR (qNMR)

For non-destructive elemental mass balance,[4]. Because


 has a 100% natural isotopic abundance and high gyromagnetic ratio, it offers exceptional sensitivity with zero background interference[5]. By integrating the 

singlet against a certified internal standard, analysts can determine the absolute elemental purity without breaking a single chemical bond.
Quantitative Data Presentation
Analytical ModalityTarget ElementsCore PrincipleKey Advantage for

Limitations
Modified CHN C, H, NHigh-temp oxidation with MgO halogen trapPrevents

formation; yields accurate

and C data
Destructive; MgO packing depletes rapidly
CIC F (Total)Pyrohydrolytic combustion + IC detectionUnmatched sensitivity for total fluorine massCannot distinguish between organic and inorganic F

qNMR
F (Molecular)Magnetic resonance against internal standardNon-destructive; confirms structural integrityRequires high-purity certified reference materials

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as closed-loop, self-validating systems.

Protocol A: Modified CHN Analysis for Fluorinated Phenols

Causality Focus: Ensuring complete halogen trapping to prevent TCD interference.

  • Reagent Preparation: Pack the primary combustion tube with an optimized layer of Magnesium Oxide (MgO) followed by standard copper oxide (

    
    )[1].
    
  • System Validation (The Self-Check): Before analyzing the unknown, combust a certified fluorinated standard (e.g., Trifluoroacetanilide). If the carbon value drops below the theoretical yield and nitrogen spikes, the MgO layer is exhausted and must be replaced immediately.

  • Sample Introduction: Accurately weigh 1.5–2.5 mg of this compound into a combustible tin capsule using a microbalance[6].

  • Combustion: Combust the sample at 1000°C in a pure oxygen environment. The MgO will irreversibly bind the fluorine as

    
    .
    
  • Detection: Route the purified

    
    , 
    
    
    
    , and
    
    
    gases through the TCD for accurate quantification.
Protocol B: qNMR for Absolute Fluorine Mass Balance

Causality Focus: Overcoming longitudinal relaxation (


) delays to ensure accurate signal integration.
  • Sample Preparation: Weigh ~10.0 mg of this compound and ~5.0 mg of a certified internal standard (e.g., 1,4-Difluorobenzene) into a vial using a 5-place analytical balance.

  • Solvation: Dissolve the mixture in 0.6 mL of

    
    . Transfer to a 5 mm NMR tube.
    
  • Parameter Optimization (The Self-Check):

    
     nuclei often exhibit long spin-lattice relaxation times (
    
    
    
    ). Run a preliminary inversion-recovery experiment to determine the exact
    
    
    of the
    
    
    peak. Set the relaxation delay (
    
    
    ) to
    
    
    . Failure to do this causes incomplete signal recovery and artificially low purity results.
  • Acquisition: Acquire the

    
     spectrum using inverse-gated proton decoupling to suppress Nuclear Overhauser Effect (NOE) enhancements, which would otherwise skew the integration[5].
    
  • Orthogonal Validation: Calculate the absolute purity. To self-validate, perform a parallel

    
     qNMR experiment using the phenol's aromatic protons. If the 
    
    
    
    and
    
    
    purity calculations match within
    
    
    , the mass balance is verified.

Analytical Decision Workflow

Use the following logical matrix to determine the appropriate elemental analysis pathway for this compound based on your laboratory's primary objective.

ElementalAnalysis N1 Sample: This compound N2 Primary Analytical Objective? N1->N2 N3 Bulk CHN/O Mass Balance N2->N3 Carbon/Nitrogen N4 Fluorine-Specific Quantification N2->N4 Halogen focus N5 Modified CHN Combustion (MgO packed tube at 1000°C) N3->N5 Requires HF trapping N6 Combustion Ion Chromatography (Total Extractable F) N4->N6 Destructive (Total F) N7 19F Quantitative NMR (Non-destructive Molecular F) N4->N7 Non-Destructive (Molecular F)

Decision matrix for selecting elemental analysis modalities for fluorinated phenols.

References

1.[1] CHN determination of highly fluorinated organic compounds. Scientist Live / Exeter Analytical. Available at:[Link] 2.[5] Alternate strategies to obtain mass balance without the use of radiolabeled compounds: application of quantitative fluorine (19F) NMR... Chemical Research in Toxicology. Available at:[Link] 3.[4] Application of Quantitative 1H and 19F NMR to Organometallics. Journal of Organometallic Chemistry. Available at:[Link] 4.[6] Tuning of fluorine content in graphene: towards large-scale production of stoichiometric fluorographene. Nanoscale (RSC Publishing). Available at:[Link] 5.[3] Trace level analysis for Extractable Organic Fluorine (EOF) screening in water matrices, by Combustion Ion-Chromatography. TE Instruments. Available at: [Link] 6.[2] Breaking Boundaries: The Race Against Forever Chemicals with XPREP C-IC's Rapid AOF Analysis Revolution. TE Instruments Whitepapers. Available at: [Link]

Sources

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